molecular formula C9H12BClO3 B151789 (5-Chloro-2-propoxyphenyl)boronic acid CAS No. 849062-29-9

(5-Chloro-2-propoxyphenyl)boronic acid

Cat. No.: B151789
CAS No.: 849062-29-9
M. Wt: 214.45 g/mol
InChI Key: FZDSWPMDXOYUBB-UHFFFAOYSA-N
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Description

(5-Chloro-2-propoxyphenyl)boronic acid (: 849062-29-9) is an arylboronic acid with the molecular formula C9H12BClO3 and a molecular weight of 214.45 g/mol . This compound is characterized by a propoxy group and a chlorine atom substituted on the phenyl ring, which can influence its steric and electronic properties. The material has a documented melting point of 92-97 °C and should be stored in a cool, dry, and well-ventilated area . As a boronic acid derivative, its primary research value lies in its ability to form reversible covalent complexes with diols, a fundamental reaction that makes it a candidate for developing fluorescence-based sensors . This mechanism is particularly relevant for the detection and monitoring of biologically important molecules like sugars (e.g., fructose, galactose) in aqueous conditions at physiological pH . Furthermore, arylboronic acids serve as crucial building blocks in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction, for the construction of biaryl scaffolds found in pharmaceuticals and functional materials . The specific substitution pattern on this boronic acid may also make it a subject of interest in the study of base-promoted disproportionation reactions for generating complex boron(III) compounds with potential luminescent properties . This product is strictly for Research Use Only.

Properties

IUPAC Name

(5-chloro-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDSWPMDXOYUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584482
Record name (5-Chloro-2-propoxyphenyl)boronic acid
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Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-29-9
Record name B-(5-Chloro-2-propoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-propoxyphenyl)boronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of (5-Chloro-2-propoxyphenyl)boronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Core Properties

This compound, with the CAS number 849062-29-9, is a substituted phenylboronic acid. These compounds are notable for their role as key building blocks in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₂BClO₃
Molecular Weight 214.45 g/mol
Melting Point 92-97 °C
CAS Number 849062-29-9

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons, the propyl chain protons (-OCH₂CH₂CH₃), and a broad singlet for the boronic acid hydroxyl protons (-B(OH)₂).
¹³C NMR Signals for the carbon atoms of the phenyl ring, with shifts influenced by the chloro, propoxy, and boronic acid substituents, as well as signals for the propyl group carbons.
IR Spectroscopy Characteristic absorption bands for O-H stretching of the boronic acid, C-O stretching of the ether, C-Cl stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Synthesis and Reactivity

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.

General Synthesis Protocol for Arylboronic Acids

A generalized method for the synthesis of this compound would involve the formation of a Grignard reagent from 1-chloro-4-halo-2-propoxybenzene, followed by reaction with a borate ester.

Experimental Workflow for Arylboronic Acid Synthesis

Synthesis A 1-Chloro-4-bromo-2-propoxybenzene C Grignard Reagent Formation A->C B Magnesium Turnings in THF B->C E Reaction with Borate Ester C->E 1. D Trialkyl Borate (e.g., B(OMe)₃) D->E 2. F Acidic Workup (e.g., HCl) E->F G This compound F->G

A generalized workflow for the synthesis of arylboronic acids.
Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction involves a palladium catalyst and a base to couple the boronic acid with an aryl or vinyl halide.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In an inert atmosphere, a reaction vessel is charged with this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water), is added.

  • Reaction: The mixture is heated to reflux and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Workup: The reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X L₂ pd0->pd_aryl Oxidative Addition (Ar-X) pd_boronate Ar-Pd(II)-Ar' L₂ pd_aryl->pd_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd_boronate->pd0 Reductive Elimination product Ar-Ar' pd_boronate->product Biological_Interaction boronic_acid This compound complex1 Reversible Covalent Complex (Enzyme Inhibition) boronic_acid->complex1 complex2 Boronate Ester Formation (Saccharide Sensing/Binding) boronic_acid->complex2 enzyme Target Enzyme (e.g., Serine Protease) enzyme->complex1 diol Diol-containing substrate (e.g., Saccharide) diol->complex2

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Chloro-2-propoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the formation of complex molecules through cross-coupling reactions.

Chemical Identity and Properties

This compound is an organoboron compound characterized by a boronic acid functional group attached to a substituted phenyl ring. This structure makes it a versatile reagent in synthetic chemistry.

Structure:

The chemical structure of this compound is a benzene ring substituted with a boronic acid group [-B(OH)₂], a propoxy group (-OCH₂CH₂CH₃) at the ortho position, and a chloro group (-Cl) at the meta position relative to the boronic acid.

Physicochemical Data:

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 849062-29-9[1][2]
Molecular Formula C₉H₁₂BClO₃[1][2][3]
Molecular Weight 214.46 g/mol [1]
Purity ≥95%[1][2]
MDL Number MFCD06411348[1]

Applications in Synthesis and Drug Development

Boronic acids are foundational reagents in organic chemistry, primarily due to their stability, low toxicity, and versatile reactivity.[4] They are considered "green" compounds as they degrade to boric acid, which is readily eliminated by the body.[4]

Suzuki-Miyaura Cross-Coupling Reactions:

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a critical step in synthesizing complex biaryl compounds.[4][5][6] The chloro and propoxy substituents on the phenyl ring of this specific boronic acid allow for fine-tuning of the electronic properties of the target molecule and provide sites for further functionalization.[5]

Role in Drug Discovery:

The boronic acid moiety is a key feature in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade).[4][7] Boronic acids are recognized as bioisosteres of carboxylic acids and can form stable, yet reversible, covalent bonds with biological targets.[4] This unique binding ability makes them valuable for designing potent enzyme inhibitors.[8] The use of substituted phenylboronic acids like this compound allows for the exploration of vast chemical space in the development of new therapeutic agents.[9]

Experimental Protocols

The following are representative protocols for the synthesis and application of aryl boronic acids.

General Synthesis of Aryl Boronic Acids via Grignard Reagent:

This method involves the reaction of an aryl halide with magnesium to form a Grignard reagent, which is then reacted with a trialkyl borate followed by hydrolysis.

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of the corresponding aryl halide (e.g., 1-bromo-5-chloro-2-propoxybenzene) in an ethereal solvent like tetrahydrofuran (THF) dropwise.

  • Borylation: Cool the resulting Grignard reagent to a low temperature (e.g., -78 °C). Slowly add a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in THF.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by adding an aqueous acid solution (e.g., HCl).

  • Work-up and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.[10]

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol describes the use of this compound to form a biaryl compound.

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 eq.) or potassium carbonate.[6]

  • Solvent Addition: Add a solvent system, often a mixture of an organic solvent like toluene, ethanol, or dioxane, and water.[6]

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified, typically by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate the key synthetic processes involving this compound.

G A Aryl Halide (e.g., 1-Bromo-5-chloro-2-propoxybenzene) C Grignard Reagent A->C + B Mg / THF B->C E Boronate Ester Intermediate C->E + D Trialkyl Borate (e.g., B(OMe)₃) D->E G This compound E->G + F H₃O⁺ (Hydrolysis) F->G

Caption: General synthesis of this compound.

G BoronicAcid This compound Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->Reaction Product Biaryl Product Reaction->Product C-C Bond Formation Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction

Caption: Role in Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxyphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. As a substituted arylboronic acid, it serves as a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This enables the construction of complex biaryl and heteroaryl structures that are often found in pharmacologically active molecules. The presence of the chloro, propoxy, and boronic acid functionalities on the phenyl ring provides multiple points for molecular elaboration and tuning of physicochemical properties, making it a versatile intermediate for the synthesis of novel therapeutic agents and materials.

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, including detailed experimental protocols for the preparation of its precursors. The methodologies are presented with clarity to be readily adaptable in a laboratory setting.

Synthesis of the Aryl Halide Precursor: 1-Bromo-4-chloro-2-propoxybenzene

A common and practical approach to the synthesis of this compound begins with a suitable aryl halide precursor. A logical choice for this precursor is 1-bromo-4-chloro-2-propoxybenzene, which can be synthesized in two steps from commercially available 2-chlorophenol.

Step 1: Bromination of 2-Chlorophenol to Yield 4-Bromo-2-chlorophenol

The first step involves the regioselective bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol. This reaction takes advantage of the directing effects of the hydroxyl and chloro substituents on the aromatic ring.

Experimental Protocol: Synthesis of 4-Bromo-2-chlorophenol

  • Materials:

    • 2-Chlorophenol

    • Liquid Bromine (Br₂)

    • Chlorobenzene (solvent)

    • Triethylamine hydrochloride (catalyst)

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-chlorophenol (1.0 eq) in chlorobenzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a catalytic amount of triethylamine hydrochloride (e.g., 0.03 eq) to the solution.

    • Cool the reaction mixture to 5-10°C using an ice bath.

    • Slowly add a solution of liquid bromine (1.0 eq) in chlorobenzene dropwise to the stirred reaction mixture over a period of 2-3 hours, maintaining the temperature below 15°C. The evolution of hydrogen bromide gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

    • The reaction mixture can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

    • Upon completion, wash the reaction mixture with an aqueous solution of sodium bisulfite to quench any remaining bromine, followed by a wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-2-chlorophenol.

    • The crude product can be purified by recrystallization or distillation under reduced pressure to afford the pure product.

Quantitative Data for Bromination of 2-Chlorophenol (Representative)

ParameterValue
Yield 90-98%
Purity (GC) >98%
Appearance White to off-white crystalline solid
Melting Point 47-49°C
Step 2: Propoxylation of 4-Bromo-2-chlorophenol to Yield 1-Bromo-4-chloro-2-propoxybenzene

The second step is a Williamson ether synthesis, where the hydroxyl group of 4-bromo-2-chlorophenol is alkylated with a propyl halide in the presence of a base to form the desired propoxy ether.

Experimental Protocol: Synthesis of 1-Bromo-4-chloro-2-propoxybenzene

  • Materials:

    • 4-Bromo-2-chlorophenol

    • 1-Bromopropane (or 1-iodopropane)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-bromo-2-chlorophenol (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension vigorously at room temperature.

    • Add 1-bromopropane (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) or at 60-80°C (for DMF) and monitor the reaction progress by TLC.

    • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1 M NaOH solution to remove any unreacted phenol, followed by washes with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield pure 1-bromo-4-chloro-2-propoxybenzene.

Quantitative Data for Propoxylation of 4-Bromo-2-chlorophenol (Representative)

ParameterValue
Yield 85-95%
Purity (GC) >98%
Appearance Colorless to pale yellow oil or solid

Synthesis of this compound

With the precursor 1-bromo-4-chloro-2-propoxybenzene in hand, two primary and reliable synthetic pathways can be employed to introduce the boronic acid functionality: the Grignard reagent method and the Miyaura borylation reaction.

Pathway 1: Grignard Reagent Method

This classic method involves the formation of a Grignard reagent from the aryl bromide, followed by its reaction with a trialkyl borate and subsequent hydrolysis to yield the boronic acid.

Grignard_Pathway A 1-Bromo-4-chloro-2-propoxybenzene B Mg, THF A->B C (5-Chloro-2-propoxyphenyl)magnesium bromide (Grignard Reagent) B->C Grignard Formation D 1) B(OR)₃ 2) H₃O⁺ C->D E This compound D->E Borylation & Hydrolysis

Grignard Reagent Pathway for Boronic Acid Synthesis

Experimental Protocol: Grignard Reagent Method

  • Materials:

    • 1-Bromo-4-chloro-2-propoxybenzene

    • Magnesium (Mg) turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (I₂) crystal (as initiator)

    • Triisopropyl borate or Trimethyl borate

    • 2 M Hydrochloric acid (HCl)

  • Procedure:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-4-chloro-2-propoxybenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when bubbling and a color change are observed.

    • Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to -78°C using a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -70°C.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

    • Cool the reaction mixture in an ice bath and slowly quench by adding 2 M HCl to hydrolyze the boronate ester.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).

Quantitative Data for Grignard Method (Representative)

ParameterValue
Yield 60-80%
Purity >95% after recrystallization
Appearance White to off-white solid
Pathway 2: Miyaura Borylation Reaction

This modern, palladium-catalyzed cross-coupling reaction offers a milder and often more functional group-tolerant alternative to the Grignard method. It involves the reaction of the aryl halide with a diboron reagent in the presence of a palladium catalyst and a base.

Miyaura_Borylation_Pathway A 1-Bromo-4-chloro-2-propoxybenzene C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) A->C B Bis(pinacolato)diboron (B₂pin₂) B->C D Pinacol boronate ester intermediate C->D Miyaura Borylation E Hydrolysis (e.g., NaIO₄, H₃O⁺) D->E F This compound E->F Deprotection

Miyaura Borylation Pathway for Boronic Acid Synthesis

Experimental Protocol: Miyaura Borylation Reaction

  • Materials:

    • 1-Bromo-4-chloro-2-propoxybenzene

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • Anhydrous 1,4-dioxane or dimethyl sulfoxide (DMSO)

    • Sodium periodate (NaIO₄) for deprotection

  • Procedure:

    • In a Schlenk flask, combine 1-bromo-4-chloro-2-propoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous 1,4-dioxane or DMSO via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is the pinacol boronate ester, which can be purified by column chromatography on silica gel.

    • Deprotection to the boronic acid: Dissolve the purified pinacol ester in a mixture of THF and water.

    • Add sodium periodate (NaIO₄) (4.0 eq) and stir vigorously at room temperature for 12-24 hours.

    • After the reaction is complete, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound.

    • Further purification can be achieved by recrystallization.

Quantitative Data for Miyaura Borylation (Representative)

ParameterValue
Yield 70-90% (over two steps)
Purity >97% after purification
Appearance White to off-white solid

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound, a key intermediate for pharmaceutical and materials science research. The synthesis of the necessary aryl halide precursor, 1-bromo-4-chloro-2-propoxybenzene, has also been detailed. Both the Grignard reagent method and the Miyaura borylation offer viable routes to the target molecule, with the choice of method often depending on the specific functional group tolerance required and the scale of the synthesis. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to successfully synthesize this valuable compound in a laboratory setting. Careful execution of these procedures will enable the efficient production of this compound for its application in further synthetic endeavors.

Spectroscopic and Synthetic Profile of (5-Chloro-2-propoxyphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for (5-Chloro-2-propoxyphenyl)boronic acid. These predictions are based on the analysis of similar substituted phenylboronic acids.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H (ortho to B(OH)₂)
~7.3-7.5dd1HAr-H (ortho to Cl)
~6.9-7.1d1HAr-H (ortho to OPr)
~4.0-4.2t2H-O-CH₂ -CH₂-CH₃
~1.8-2.0sextet2H-O-CH₂-CH₂ -CH₃
~1.0-1.2t3H-O-CH₂-CH₂-CH₃
~8.0-8.5br s2HB(OH )₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~160-165C -OPr
~135-140C -Cl
~130-135C -H
~125-130C -B(OH)₂ (broad)
~120-125C -H
~115-120C -H
~70-75-O-CH₂ -CH₂-CH₃
~22-25-O-CH₂-CH₂ -CH₃
~10-12-O-CH₂-CH₂-CH₃

Solvent: DMSO-d₆

Table 3: Predicted ¹¹B NMR Data

Chemical Shift (δ, ppm)Description
~18-20Trigonal boronic acid

Solvent: DMSO-d₆

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200BroadO-H stretch (B(OH)₂)
~3100-3000MediumAromatic C-H stretch
~2970-2850MediumAliphatic C-H stretch
~1600-1580, ~1470Medium-StrongAromatic C=C stretch
~1350-1300StrongB-O stretch
~1250-1200StrongAr-O stretch
~1100-1000MediumC-O stretch
~850-800StrongC-Cl stretch

Table 5: Predicted Mass Spectrometry Data

m/zIon Type
214.05[M]⁺ (for ¹¹B, ³⁵Cl)
216.05[M]⁺ (for ¹¹B, ³⁷Cl)
196.04[M-H₂O]⁺

Method: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor. The following protocols are generalized procedures based on established methods for analogous compounds.

1. Synthesis of 1-Chloro-4-propoxybenzene

This initial step involves the Williamson ether synthesis.

  • Materials: 4-chlorophenol, 1-bromopropane, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add 1-bromopropane (1.2 eq) dropwise to the mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and filter off the solid.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-chloro-4-propoxybenzene.

2. Synthesis of this compound

This step involves a directed ortho-metalation followed by borylation.

  • Materials: 1-chloro-4-propoxybenzene, n-butyllithium (n-BuLi) or a strong lithium amide base, triisopropyl borate, hydrochloric acid, diethyl ether or THF.

  • Procedure:

    • Dissolve 1-chloro-4-propoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 2 M HCl and stir vigorously for 1-2 hours to hydrolyze the boronate ester.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude boronic acid.

    • The product can be purified by recrystallization.

3. Spectroscopic Characterization

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • IR Spectroscopy: Obtain the infrared spectrum of the solid product using an ATR-FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., EI or ESI) to confirm the molecular weight.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 4-Chlorophenol + 1-Bromopropane ether_synthesis Williamson Ether Synthesis start->ether_synthesis intermediate 1-Chloro-4-propoxybenzene ether_synthesis->intermediate lithiation Directed Ortho-metalation (n-BuLi, -78°C) intermediate->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis product This compound hydrolysis->product nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and characterization workflow.

An In-depth Technical Guide on the Solubility and Stability of (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-2-propoxyphenyl)boronic acid is a key building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents representative data from structurally analogous compounds, namely substituted phenylboronic acids. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate precise data for their specific applications.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. Their ability to act as Lewis acids and form reversible covalent complexes with diols makes them invaluable in various chemical and biological applications. This compound, with its chloro and propoxy substitutions on the phenyl ring, possesses unique electronic and steric properties that influence its reactivity, solubility, and stability. An understanding of these properties is critical for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

The solubility of a boronic acid is a critical parameter that influences its reactivity in solution, ease of purification, and formulation possibilities. Generally, the solubility of arylboronic acids is governed by the polarity of the solvent and the nature of the substituents on the aromatic ring.

General Solubility Characteristics

Arylboronic acids typically exhibit good solubility in polar organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone). Their solubility is moderate in less polar solvents like chloroform and generally low in nonpolar hydrocarbon solvents (e.g., hexane, toluene). The presence of the polar boronic acid group contributes to their solubility in polar media, while the aromatic ring provides some solubility in less polar organic solvents.

Quantitative Solubility Data of Analogous Compounds
SolventTemperature (K)o-Isobutoxyphenylboronic Acid (Mole Fraction, x)m-Isobutoxyphenylboronic Acid (Mole Fraction, x)p-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.078
323.150.3850.1300.110
Dipropyl Ether293.150.0300.0050.004
303.150.0500.0090.007
313.150.0800.0150.012
323.150.1250.0250.020
Methylcyclohexane293.150.001<0.001<0.001
303.150.002<0.001<0.001
313.150.0030.001<0.001
323.150.0050.0020.001

Data for isobutoxyphenylboronic acid isomers is presented as a proxy for this compound.[1][2]

Stability Profile

The stability of boronic acids is a crucial consideration for their storage, handling, and application in synthesis. Degradation can lead to reduced yields in reactions and the formation of impurities.

General Stability Considerations

Arylboronic acids are susceptible to several degradation pathways, with the most common being:

  • Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of oxidizing agents, leading to the formation of a phenol and boric acid.

  • Protodeboronation: Cleavage of the C-B bond by a proton source, resulting in the corresponding arene. This is often catalyzed by acids or metal catalysts.

  • Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. The equilibrium between the boronic acid and the boroxine depends on the presence of water.

The stability of this compound will be influenced by the electronic effects of the chloro (electron-withdrawing) and propoxy (electron-donating) substituents.

Summary of Stability Characteristics

The following table summarizes the general stability of arylboronic acids under various conditions.

ConditionStabilityPotential Degradation Products
pH Generally more stable at neutral to slightly acidic pH. Stability decreases at high pH.Phenol, boroxine
Temperature Stable at room temperature for extended periods when stored properly. Elevated temperatures can accelerate degradation.Boroxine, decomposition products
Light Generally stable, but prolonged exposure to UV light may induce degradation.Unspecified decomposition products
Air (Oxygen) Susceptible to oxidation, especially in solution and in the presence of radical initiators.Phenol, boric acid

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Dynamic Method

This method involves visually observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials:

  • This compound

  • Selected organic solvents (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane)

  • Glass test tubes with stoppers

  • Heating/cooling circulator with a transparent bath

  • Calibrated thermometer or temperature probe

  • Magnetic stirrer and stir bars

Procedure:

  • Accurately weigh a small amount of this compound and the chosen solvent into a test tube.

  • Seal the test tube and place it in the temperature-controlled bath.

  • Slowly heat the mixture at a constant rate (e.g., 0.5 K/min) while stirring.

  • Visually observe the mixture and record the temperature at which the last solid particles disappear. This is the solubility temperature for that specific concentration.

  • Repeat the measurement with different concentrations of the solute in the same solvent to construct a solubility curve.

G Workflow for Dynamic Solubility Measurement prep Prepare sample mixture (weighed solute and solvent in a sealed tube) heat Place in temperature-controlled bath and begin slow, constant heating with stirring prep->heat 1 observe Visually observe for complete dissolution of solid particles heat->observe 2 record Record the temperature of complete dissolution observe->record 3 repeat Repeat for different concentrations record->repeat 4 curve Construct solubility curve (Temperature vs. Concentration) repeat->curve 5 G Workflow for HPLC-Based Stability Assessment prep Prepare stock solution of the boronic acid stress Aliquot and subject to stress conditions (e.g., heat, pH, light) prep->stress 1 sample Withdraw samples at defined time intervals stress->sample 2 analyze Analyze samples by HPLC-UV sample->analyze 3 quantify Quantify parent compound and degradation products analyze->quantify 4 kinetics Determine degradation kinetics quantify->kinetics 5

References

(5-Chloro-2-propoxyphenyl)boronic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct medicinal chemistry applications and biological data for (5-Chloro-2-propoxyphenyl)boronic acid are not extensively documented in publicly available scientific literature. This guide, therefore, focuses on its inferred potential based on the well-established roles of substituted arylboronic acids in drug discovery and development.

Introduction: The Rise of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry. Initially perceived with caution due to potential toxicity, this view has been thoroughly revised, especially following the clinical success of drugs like the proteasome inhibitor bortezomib. The unique electronic properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with biological nucleophiles like serine and threonine residues in enzyme active sites, make it a valuable pharmacophore. Furthermore, arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds in complex molecules.

This compound, with its specific substitution pattern, represents a promising, albeit underexplored, building block for the synthesis of novel therapeutic agents. The presence of a chloro group, a propoxy group, and the boronic acid functionality on the phenyl ring offers a unique combination of steric and electronic properties that can be exploited in drug design.

Physicochemical and Structural Features

The medicinal chemistry potential of this compound is intrinsically linked to its structural and electronic characteristics.

PropertyPredicted Influence on Medicinal Chemistry
Boronic Acid Moiety - Can act as a bioisostere for carboxylic acids. - Enables reversible covalent interactions with serine, threonine, or tyrosine residues in enzyme active sites. - Key functional group for Suzuki-Miyaura cross-coupling reactions.
5-Chloro Substituent - Increases lipophilicity, potentially enhancing membrane permeability. - Can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. - Electron-withdrawing nature can influence the acidity of the boronic acid and the reactivity of the aromatic ring.
2-Propoxy Substituent - An alkoxy group that can increase metabolic stability by blocking a potential site of oxidation. - Can modulate solubility and lipophilicity. - May engage in hydrogen bonding or van der Waals interactions within a protein binding pocket.

Potential Applications in Medicinal Chemistry

Based on the known applications of similarly structured arylboronic acids, this compound is a prime candidate for use in several therapeutic areas.

A Key Building Block in Suzuki-Miyaura Cross-Coupling

The most immediate and significant application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl compounds, which are common motifs in many approved drugs.

Hypothetical Synthetic Application: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a biaryl core. This compound could be coupled with a variety of heterocyclic halides to generate a library of potential kinase inhibitors.

cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling Boronic_Acid This compound Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Boronic_Acid->Pd_Catalyst Heterocyclic_Halide Heterocyclic Halide (e.g., Pyrimidine, Pyridine) Heterocyclic_Halide->Pd_Catalyst Product Biaryl Product (Potential Kinase Inhibitor) Pd_Catalyst->Product Base Base (e.g., K2CO3) Base->Pd_Catalyst

Diagram 1: Synthetic workflow for generating biaryl compounds.
Direct Inhibition of Enzymatic Targets

The boronic acid group itself can act as a potent inhibitor of certain enzymes, particularly serine proteases. It does so by forming a stable, reversible covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.

Potential Enzyme Targets:

  • Serine Proteases: Enzymes involved in blood coagulation, digestion, and inflammation.

  • Beta-Lactamases: Bacterial enzymes that confer resistance to β-lactam antibiotics. Phenylboronic acids have been investigated as inhibitors of these enzymes.

  • Proteasome: The success of bortezomib highlights the potential of boronic acids as proteasome inhibitors for cancer therapy.

The chloro and propoxy substituents on the phenyl ring of this compound would play a crucial role in determining the selectivity and potency of its interaction with the binding pocket of a target enzyme.

Boronic_Acid This compound Serine_Protease Serine Protease (Active Site with Serine) Boronic_Acid->Serine_Protease Binding Tetrahedral_Intermediate Reversible Tetrahedral Adduct (Enzyme Inhibition) Serine_Protease->Tetrahedral_Intermediate Covalent Bond Formation Tetrahedral_Intermediate->Serine_Protease Reversible

Diagram 2: Mechanism of serine protease inhibition by a boronic acid.
Potential in Anticancer and Antibacterial Drug Discovery

  • Anticancer: Arylboronic acids are being explored as anticancer agents beyond proteasome inhibition. They can be used to synthesize inhibitors of various kinases involved in cancer cell signaling. The lipophilic nature imparted by the chloro and propoxy groups could enhance cellular uptake, a desirable property for anticancer drugs.

  • Antibacterial: Halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity. The presence of the chloro group in this compound suggests it could be a valuable scaffold for developing new antibacterial agents.

Experimental Protocols

While specific protocols for this compound are not available, the following general procedure for a Suzuki-Miyaura cross-coupling reaction can be adapted.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., aqueous 2M Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene or 1,4-dioxane, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent (5 mL) followed by the aqueous base (1 mL of 2M solution) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Start Start Setup 1. Reaction Setup: Combine boronic acid, aryl halide, and catalyst. Start->Setup Inert 2. Create Inert Atmosphere: Purge with N2 or Ar. Setup->Inert Add_Reagents 3. Add Solvent and Base Inert->Add_Reagents Heat_Stir 4. Heat and Stir Add_Reagents->Heat_Stir Monitor 5. Monitor Reaction Progress (TLC, LC-MS) Heat_Stir->Monitor Workup 6. Reaction Work-up: Cool, dilute, and extract. Monitor->Workup Reaction Complete Purify 7. Purification: Column Chromatography Workup->Purify Product Final Product Purify->Product

Diagram 3: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Future Perspectives

This compound is a promising yet underutilized building block in medicinal chemistry. Its unique substitution pattern offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of new drug candidates. While direct biological data is currently lacking, its potential as a versatile reagent in Suzuki-Miyaura coupling and as a scaffold for developing enzyme inhibitors is significant. Future research should focus on synthesizing and screening libraries of compounds derived from this boronic acid to uncover its full therapeutic potential in areas such as oncology, infectious diseases, and inflammatory disorders.

Navigating the Synthetic Landscape: A Technical Guide to the Reactivity of (5-Chloro-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

(5-Chloro-2-propoxyphenyl)boronic acid, a substituted phenylboronic acid, presents a unique combination of electronic and steric features relevant to its application in organic synthesis. This technical guide provides an in-depth analysis of its anticipated reactivity profile, with a primary focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction. While specific experimental data for this compound (CAS No. 849062-29-9) is not extensively documented in publicly accessible literature, this guide extrapolates its likely behavior based on the well-established principles of boronic acid chemistry and the reactivity of analogous substituted systems. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Reactivity Profile: The Suzuki-Miyaura Coupling

The paramount application of arylboronic acids, including this compound, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, typically to form biaryl structures.

The reactivity of this compound in this context is dictated by the interplay of its substituents:

  • The Boronic Acid Moiety [-B(OH)₂]: This functional group is the active participant in the transmetalation step of the catalytic cycle.

  • The Ortho-Propoxy Group (-OCH₂CH₂CH₃): Positioned ortho to the boronic acid, this alkoxy group can exert both electronic and steric effects. Electronically, it is an electron-donating group, which can influence the nucleophilicity of the aryl ring. Sterically, its presence can hinder the approach of the palladium complex to the boron center, potentially affecting the rate of transmetalation. In some cases, ortho-alkoxy groups have been observed to participate in catalyst chelation, which can influence reactivity and selectivity.

  • The Para-Chloro Group (-Cl): Located para to the propoxy group and meta to the boronic acid, the chloro substituent is an electron-withdrawing group. This can modulate the overall electron density of the aromatic ring.

Generalized Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Generalized Suzuki-Miyaura Coupling cluster_reactants Reactants & Reagents cluster_products Products A This compound F Coupled Product (Biaryl) A->F B Aryl/Vinyl Halide or Triflate (R-X) B->F C Pd(0) Catalyst C->F Catalytic Cycle D Base D->F Activates Boronic Acid E Solvent E->F Reaction Medium G Boron Byproducts

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction involving this compound.

Predicted Reactivity and Optimization Parameters

Based on the reactivity of structurally similar ortho-alkoxy and meta-chloro substituted phenylboronic acids, the following parameters are crucial for optimizing Suzuki-Miyaura couplings with this compound.

Table 1: Key Parameters for Optimizing Suzuki-Miyaura Coupling

ParameterGeneral Recommendations & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos)
Ligand Buchwald-type ligands are often effective for sterically hindered substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. The choice of base can significantly impact yield.
Solvent Toluene, Dioxane, THF, DMF, often with an aqueous phase for the base.
Temperature Typically in the range of 80-120 °C. Microwave irradiation can sometimes accelerate the reaction.
Reaction Time Highly dependent on the specific substrates and conditions, ranging from a few hours to overnight.

Hypothetical Experimental Protocol for a Generic Suzuki-Miyaura Coupling

The following is a generalized, illustrative protocol for the coupling of this compound with a generic aryl bromide. Note: This is a hypothetical procedure and requires experimental validation and optimization.

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reactants Combine Reactants: This compound Aryl Bromide Pd Catalyst Base start->reactants solvent Add Degassed Solvent reactants->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Challenges and Considerations

  • Protodeboronation: A common side reaction for boronic acids, where the C-B bond is cleaved. This can be influenced by the reaction conditions, particularly the base and the presence of water.

  • Homocoupling: The coupling of two molecules of the boronic acid or the aryl halide can occur as a side reaction.

  • Steric Hindrance: The ortho-propoxy group may slow down the reaction rate compared to less hindered boronic acids. The use of specialized ligands designed for sterically demanding substrates may be necessary to achieve good yields.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules, particularly biaryl structures, via the Suzuki-Miyaura cross-coupling reaction. While specific, quantitative reactivity data is currently limited in the public domain, a rational approach to reaction design, based on the established principles of boronic acid chemistry, can be employed. Careful optimization of the catalyst, ligand, base, and solvent system will be critical to achieving high yields and minimizing side reactions. Further experimental investigation is warranted to fully elucidate the reactivity profile of this compound and unlock its full potential in organic synthesis.

The Versatility of Substituted Phenylboronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted phenylboronic acids have emerged as a versatile and powerful class of molecules in scientific research and drug development. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned them as key pharmacophores and synthetic intermediates. This technical guide provides an in-depth review of the core applications of substituted phenylboronic acids, with a focus on their use as enzyme inhibitors and in targeted drug delivery systems. Detailed experimental protocols and quantitative data are presented to assist researchers in this dynamic field.

Core Applications in Drug Discovery and Development

Substituted phenylboronic acids are prominently featured in two key areas of therapeutic research: as potent inhibitors of various enzyme classes and as targeting moieties for drug delivery to specific cell types, notably cancer cells.

Enzyme Inhibition

The electrophilic nature of the boron atom in phenylboronic acids allows for the formation of a stable, reversible tetrahedral intermediate with nucleophilic serine residues in the active sites of many enzymes. This mechanism of action has been successfully exploited to develop inhibitors for several classes of enzymes, including β-lactamases and proteasomes.

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Substituted phenylboronic acids have been extensively investigated as non-β-lactam inhibitors of these enzymes. They act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.

Quantitative Data: Inhibition of β-Lactamases by Substituted Phenylboronic Acids

Compoundβ-Lactamase TargetInhibition Constant (Kᵢ)Reference
3-azidomethylphenyl boronic acidKPC-2 (Class A)2.3 µM[1]
3-azidomethylphenyl boronic acidAmpC (Class C)700 nM[1]
Compound 10a (triazole derivative)AmpC (Class C)140 nM[1]
Compound 5 (triazole derivative)KPC-2 (Class A)730 nM[1]

The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Inhibition of the proteasome is a validated strategy in cancer therapy. Phenylboronic acid-containing compounds, such as the FDA-approved drug bortezomib, are potent proteasome inhibitors. They target the chymotrypsin-like activity of the 20S proteasome by forming a stable complex with the N-terminal threonine residue of the β5 subunit.

Quantitative Data: Proteasome Inhibition by Boronic Acid Derivatives

CompoundTargetIC₅₀Reference
Bortezomib20S Proteasome7.05 nM[2]
Compound 15 (dipeptide boronic acid)20S Proteasome4.60 nM[2]
Targeted Drug Delivery

The ability of phenylboronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols is the basis for their use in targeted drug delivery systems. A key target for this interaction is sialic acid, a sugar moiety often overexpressed on the surface of cancer cells. By functionalizing nanoparticles or drug carriers with phenylboronic acid derivatives, researchers can achieve targeted delivery of therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary method for preparing substituted phenylboronic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a boronic acid or ester.

Materials:

  • Aryl halide (e.g., 4-bromobenzoic acid)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃]·CHCl₃)

  • Ligand (e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, KOt-Bu)

  • Solvent (e.g., toluene, THF, water)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), phenylboronic acid (1.25 equiv), palladium catalyst (2.0 mol %), and ligand (4.0 mol %).

  • Add the base (2.5 equiv) and the chosen solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 70-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted phenylboronic acid.

β-Lactamase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of substituted phenylboronic acids against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • β-Lactamase enzyme

  • Nitrocefin solution

  • β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test inhibitor (substituted phenylboronic acid) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the β-lactamase enzyme in the assay buffer.

  • In the wells of a 96-well plate, add the assay buffer and varying concentrations of the test inhibitor. Include a control well with DMSO instead of the inhibitor.

  • Add the β-lactamase enzyme solution to each well to initiate the pre-incubation. Incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding the nitrocefin substrate solution to each well.

  • Immediately measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every minute.

  • The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive.[3]

Proteasome Activity Assay

This protocol outlines a fluorometric assay to measure the chymotrypsin-like activity of the proteasome and its inhibition by boronic acid derivatives using a specific fluorogenic peptide substrate.[4]

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Test inhibitor (boronic acid derivative) dissolved in DMSO

  • Proteasome inhibitor control (e.g., MG-132)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare dilutions of the test inhibitor and the proteasome inhibitor control in the assay buffer.

  • In the wells of a 96-well black plate, add the assay buffer, the proteasome sample (purified enzyme or cell lysate), and either the test inhibitor, inhibitor control, or DMSO (for the uninhibited control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic proteasome substrate to all wells.

  • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over 30-60 minutes at 37°C.[4]

  • The rate of increase in fluorescence is proportional to the proteasome activity. Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of substituted phenylboronic acids.

Proteasome_Inhibition_Pathway cluster_Cell Cancer Cell Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome Ubiquitinated_Proteins->Proteasome Degradation Amino_Acids Amino Acids Proteasome->Amino_Acids Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest NF_kB_Inhibition NF-κB Inhibition Proteasome->NF_kB_Inhibition Apoptosis Apoptosis NF_kB_Inhibition->Apoptosis Phenylboronic_Acid_Inhibitor Substituted Phenylboronic Acid Inhibitor Phenylboronic_Acid_Inhibitor->Proteasome Inhibition

Caption: Signaling pathway of proteasome inhibition by substituted phenylboronic acids leading to apoptosis.

Sialic_Acid_Targeting cluster_Delivery_System Drug Delivery System cluster_Cancer_Cell Cancer Cell Nanoparticle Nanoparticle (e.g., Liposome, Polymer) PBA Phenylboronic Acid Ligand Nanoparticle->PBA Functionalization Drug Therapeutic Drug Nanoparticle->Drug Encapsulation Sialic_Acid Sialic Acid (Overexpressed) PBA->Sialic_Acid Reversible Covalent Bond Formation Cell_Membrane Cell Membrane Endocytosis Endocytosis Sialic_Acid->Endocytosis Internalization Drug_Release Intracellular Drug Release Endocytosis->Drug_Release

Caption: Targeted drug delivery to cancer cells via phenylboronic acid and sialic acid interaction.

Suzuki_Miyaura_Workflow Start Start Reactants Combine Aryl Halide, Phenylboronic Acid, Catalyst, Ligand, Base Start->Reactants Solvent_Addition Add Solvent and Degas Reactants->Solvent_Addition Reaction Heat and Stir Solvent_Addition->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified Substituted Phenylboronic Acid Purification->Product

Caption: Experimental workflow for the synthesis of substituted phenylboronic acids via Suzuki-Miyaura cross-coupling.

References

In-Depth Technical Guide to the Health and Safety of (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of (5-Chloro-2-propoxyphenyl)boronic acid (CAS No. 849062-29-9), a compound often utilized in synthetic chemistry and drug discovery. Due to the limited availability of specific toxicological data for this exact compound, this document also incorporates information from structurally similar substituted phenylboronic acids to provide a thorough understanding of the potential hazards. Adherence to the safety protocols outlined herein is crucial for minimizing risks in a laboratory setting.

Hazard Identification and Classification

This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification and Precautionary Statements

Hazard ClassGHS ClassificationHazard StatementPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP264, P280, P302+P352, P321, P332+P313, P362+P364
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposureCategory 3, Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501

Data compiled from Safety Data Sheets of this compound and its analogs.[1]

Physicochemical and Toxicological Data

Table 2: Physicochemical and Available Toxicological Data

PropertyValueSource
Molecular Formula C9H12BClO3[1]
Molecular Weight 214.45 g/mol [1]
pKa of Phenylboronic Acids Can range from ~7 to ~9, influenced by substituentsGeneral knowledge from scientific literature
Acute Oral Toxicity (Analogs) Category 4 (Harmful if swallowed) is common for many substituted phenylboronic acids.[1]

Experimental Protocols for Safety Assessment

In the absence of specific toxicological data, researchers handling novel compounds like this compound should consider conducting initial safety assessments. The following are summaries of standardized OECD (Organisation for Economic Co-operation and Development) guidelines that provide a framework for such testing.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimal number of animals.

Methodology:

  • Initial Dose Selection: Based on available information, a starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Dosing: A single dose is administered orally to a group of three animals (typically rodents).

  • Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality occurs, the test is repeated at a higher dose level with another group of three animals.

  • Classification: The substance is classified based on the dose level at which mortality is observed.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro test determines the skin irritation potential of a substance by assessing its effect on a reconstructed human epidermis model.[2]

Methodology:

  • Test System: A commercially available Reconstructed Human Epidermis (RhE) tissue model is used.

  • Application: The test substance is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also used.[3]

  • Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).[3]

  • Viability Assessment: After incubation and a post-treatment recovery period, the viability of the tissue is determined using a cell viability assay, typically the MTT assay.[3]

  • Classification: The substance is classified as an irritant or non-irritant based on the percentage of viable cells compared to the negative control. A viability of ≤ 50% typically classifies the substance as an irritant.[3]

Visualized Workflows and Safety Principles

Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

start Start: Select Initial Dose Level (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 14 Days (Toxicity & Mortality) dose1->observe1 decision1 Outcome? observe1->decision1 dose2_up Dose 3 Animals at Higher Dose (e.g., 2000 mg/kg) decision1->dose2_up 0/3 Deaths dose2_down Dose 3 Animals at Lower Dose (e.g., 50 mg/kg) decision1->dose2_down 2/3 or 3/3 Deaths classify_mid Classify based on outcome at 300 mg/kg decision1->classify_mid 1/3 Death (after re-test) outcome1_0 0/3 or 1/3 Deaths outcome1_2 2/3 or 3/3 Deaths observe2_up Observe for 14 Days dose2_up->observe2_up decision2_up Outcome? observe2_up->decision2_up classify_high Classify based on outcome at 2000 mg/kg decision2_up->classify_high observe2_down Observe for 14 Days dose2_down->observe2_down decision2_down Outcome? observe2_down->decision2_down classify_low Classify based on outcome at 50 mg/kg decision2_down->classify_low

OECD 423 Acute Oral Toxicity Workflow
Hierarchy of Controls for Safe Handling

A fundamental principle of chemical safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction.

cluster_0 Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) administrative->ppe

Hierarchy of Controls for Chemical Safety

Safe Handling and Personal Protective Equipment (PPE)

Based on the hazard classifications, the following handling procedures and PPE are mandatory:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear a lab coat and ensure it is fully buttoned.

    • Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Conclusion

This compound presents moderate acute toxicity and is an irritant to the skin, eyes, and respiratory system. While specific toxicological data is limited, a conservative approach to handling based on its GHS classification and data from analogous compounds is essential. By implementing the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared with first aid knowledge, researchers can safely handle this compound and minimize their risk of exposure. For novel compounds, considering standardized safety assessment protocols is a prudent step in responsible chemical research.

References

The Arylboronic Acids: From Serendipitous Discovery to an Indispensable Tool in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids, organic compounds containing a boronic acid functional group (-B(OH)₂) attached to an aryl group, have evolved from a laboratory curiosity into one of the most versatile and indispensable building blocks in modern organic chemistry. Their remarkable stability, low toxicity, and ease of handling have established them as crucial reagents, particularly in the formation of carbon-carbon bonds.[1][2][3][4] The ascent of arylboronic acids is inextricably linked to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[5][6][7] This guide provides an in-depth exploration of the discovery, history, and core applications of arylboronic acids, offering detailed experimental insights and a look into their profound impact on the landscape of chemical synthesis and drug discovery.[2][8][9]

Early History and Discovery

The journey of boronic acids began in 1860, when Edward Frankland reported the first synthesis of an organoboronic acid, ethylboronic acid.[2][10][11] However, the first synthesis of an arylboronic acid would not occur for another two decades. In 1880, Michaelis and Becker reported the preparation of phenylboronic acid.[12] Their method was arduous by modern standards, involving the heating of diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was subsequently hydrolyzed to yield the desired product.[12]

Following this initial discovery, the most common synthetic routes for many years involved the reaction of organometallic intermediates, such as Grignard or organolithium reagents, with trialkyl borates at low temperatures.[2][12][13] While conceptually straightforward, these methods often suffered from low yields and limited functional group tolerance.[2][12] For nearly a century, arylboronic acids remained a niche class of compounds with limited practical applications.

The Paradigm Shift: The Suzuki-Miyaura Coupling

The landscape of organic synthesis was irrevocably changed in 1979 when Professor Akira Suzuki and his colleagues reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organohalides.[1][5][6][14] This reaction, now universally known as the Suzuki-Miyaura coupling, catapulted arylboronic acids into the limelight.

The genius of the Suzuki reaction lay in its unprecedented utility and broad applicability. It provided a powerful and reliable method for constructing carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[5] The key advantages that cemented its status as a cornerstone of synthesis were:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving delicate functional groups within complex molecules.[1][4]

  • High Functional Group Tolerance: Unlike many other organometallic reagents, arylboronic acids are tolerant of a vast array of functional groups, minimizing the need for protecting group strategies.[1]

  • Stability and Low Toxicity: The organoboron reagents are generally stable to air and moisture and are considered non-toxic, along with their byproducts, making the procedure environmentally benign and safer to perform.[1][2][4]

This breakthrough was recognized for its profound impact on chemistry when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the 2010 Nobel Prize in Chemistry for "palladium-catalyzed cross-couplings in organic synthesis".[1][5][6]

Core Synthetic and Mechanistic Workflows

The synthesis of arylboronic acids and their subsequent application in the Suzuki-Miyaura coupling are governed by fundamental and now well-understood reaction pathways.

General Synthesis of Arylboronic Acids

The classical and still widely used method for preparing arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic hydrolysis. This electrophilic trapping of a pre-formed organometallic intermediate remains a foundational approach.[2][3][12]

Synthesis_Arylboronic_Acid ArX Aryl Halide (Ar-X) ArM Organometallic Reagent (Ar-MgX or Ar-Li) ArX->ArM + Metal Metal Mg or 2 Li Intermediate Boronate Ester Ar-B(OR)₂ ArM:e->Intermediate:w + Borate Ester Borate Trialkyl Borate B(OR)₃ Product Arylboronic Acid Ar-B(OH)₂ Intermediate->Product + H₃O⁺ Hydrolysis Acidic Workup (H₃O⁺) Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Transmetal Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr PdII_ArAr->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' PdII_ArAr:e->ArAr ArX Ar-X ArX->PdII_ArX:w ArBOH Ar'-B(OH)₂ + Base ArBOH->PdII_ArAr:s

References

Methodological & Application

Standard Protocol for Suzuki-Miyaura Coupling with (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.[3][4] (5-Chloro-2-propoxyphenyl)boronic acid is a valuable building block for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This document provides a detailed standard protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequently, in the presence of a base, the organoboron species undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) species yields the desired biaryl product and regenerates the active palladium(0) catalyst.[2]

Recommended Reaction Conditions

The following table summarizes a generalized set of reaction conditions for the Suzuki-Miyaura coupling of this compound with an aryl halide. The optimal conditions may vary depending on the specific aryl halide used.

Parameter Recommended Condition Typical Range/Examples Notes
Aryl Halide Aryl bromide or iodide1.0 equivalentAryl chlorides may require more active catalysts and harsher conditions.[5]
This compound 1.1 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄1-5 mol%Buchwald-type ligands (e.g., SPhos, XPhos) with Pd₂(dba)₃ can also be highly effective, especially for challenging substrates.[5]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction outcome.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O4:1 to 10:1 ratioA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[6]
Temperature 80 - 110 °CThe reaction temperature depends on the reactivity of the aryl halide and the chosen solvent.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocol

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)Ln-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₂CO₃) Boronate [(5-Chloro-2-propoxyphenyl)B(OH)₃]⁻ Base->Boronate BoronicAcid (5-Chloro-2-propoxyphenyl)B(OH)₂ BoronicAcid->Boronate Boronate->Transmetalation Diorgano_PdII Ar-Pd(II)Ln-Ar' Transmetalation->Diorgano_PdII ReductiveElimination Reductive Elimination Diorgano_PdII->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants inert Establish Inert Atmosphere (N₂ or Ar Purge) start->inert solvents Add Solvents (e.g., Dioxane/H₂O) inert->solvents heat Heat Reaction Mixture (e.g., 90 °C) solvents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the base or solvent system, or using a more active palladium catalyst/ligand combination.[5]

  • Decomposition of Boronic Acid: this compound, like other boronic acids, can be prone to decomposition. Ensure it is stored in a cool, dry place. Using a slight excess can compensate for any degradation.

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or temperature. Ensure the catalyst has not deactivated; using fresh catalyst may be necessary.

  • Side Reactions: Common side reactions include homocoupling of the boronic acid and deboronation. Optimizing the reaction conditions, particularly the base and temperature, can help minimize these unwanted reactions.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents such as dioxane and toluene are flammable and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Use of (5-Chloro-2-propoxyphenyl)boronic Acid in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its substituted phenyl ring makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities. The presence of the chloro and propoxy groups allows for fine-tuning of steric and electronic properties, as well as providing sites for further functionalization.

This document provides an overview of the application of this compound in key palladium-catalyzed reactions, including detailed, generalized protocols and relevant data. While specific literature examples for this exact boronic acid derivative are limited, the provided protocols are based on well-established methodologies for similar arylboronic acids and serve as a strong starting point for reaction optimization.

Key Palladium-Catalyzed Reactions

This compound is an ideal candidate for several types of palladium-catalyzed cross-coupling reactions that are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate. This is one of the most widely used applications for boronic acids. [1]* Buchwald-Hartwig Amination: While the boronic acid itself is not directly used, its corresponding aryl halide precursor is a key component in this C-N bond-forming reaction.

  • Heck Reaction: Formation of a C-C bond between the boronic acid and an alkene.

  • Sonogashira Coupling: Formation of a C-C bond between a terminal alkyne and an aryl halide, a reaction for which the aryl halide precursor to the boronic acid would be used.

Data Presentation: Generalized Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of an arylboronic acid like this compound with an aryl halide. These parameters are starting points and may require optimization for specific substrates.

ParameterSuzuki-Miyaura Coupling
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Catalyst Loading 1-5 mol%
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvent Toluene, Dioxane, THF, DMF, Water (often as a co-solvent)
Temperature Room Temperature to 120 °C
Reaction Time 2-24 hours
Typical Yield 70-98% (highly substrate dependent)

Experimental Protocols

Protocol 1: Generalized Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., Toluene and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask under the inert atmosphere.

  • Add the degassed solvent system, for example, a 4:1 mixture of toluene and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base inert Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. The generalized protocols and reaction parameters provided herein offer a solid foundation for researchers to develop specific applications for this versatile building block in their synthetic endeavors. It is crucial to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, is often necessary to achieve high yields and purity for specific substrate combinations.

References

Optimal Reaction Conditions for the Suzuki-Miyaura Coupling of (5-Chloro-2-propoxyphenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals and functional materials.[1][2][3] This document provides detailed application notes and optimized protocols for the palladium-catalyzed coupling of (5-Chloro-2-propoxyphenyl)boronic acid with a variety of aryl halides. The presence of the chloro and propoxy substituents on the boronic acid can influence its reactivity and solubility, making the careful selection of reaction parameters crucial for achieving high yields and purity.

The general transformation is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides

Key Reaction Parameters and Optimization

Successful Suzuki-Miyaura coupling is dependent on several interconnected parameters that can be fine-tuned to optimize reaction outcomes.

  • Catalyst System: The choice of palladium source and ligand is critical. Palladium(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) species.[3] Pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ can also be effective.[4] The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, JohnPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity, particularly for less reactive aryl chlorides.[4][5]

  • Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[6] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base can impact the reaction rate and yield. For instance, K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[5][7]

  • Solvent: The solvent system must solubilize the reactants and catalyst. A mixture of an organic solvent and water is frequently used.[4][7] Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF).[4][7][8] The presence of water can aid in dissolving the inorganic base.[7]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, with many reactions proceeding efficiently between 60-100 °C.[4] Optimization of the temperature is often necessary to balance reaction rate with potential side reactions.[7]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the Suzuki-Miyaura coupling of aryl halides with substituted phenylboronic acids, providing a strong starting point for the coupling of this compound.

Table 1: General Conditions for Coupling with Aryl Bromides and Iodides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012>95
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90892
32-BromopyridinePd₂(dba)₃ (2.5)JohnPhos (10)Cs₂CO₃ (3)THF/H₂O (5:1)801688
43-BromotoluenePd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (1:1)901290

Table 2: Recommended Conditions for Coupling with Aryl Chlorides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroacetophenonePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102485
22-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (3)t-BuOH1001882
31-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂ (1.5)P(t-Bu)₃ (3)K₂CO₃ (2)Toluene1102489
43-ChloropyridinePd(dppf)Cl₂ (5)-K₃PO₄ (3)DMF1203675

Experimental Protocols

Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides

This protocol is a general starting point for the coupling of this compound with various aryl bromides and iodides.

  • Reagent Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for Coupling with Aryl Chlorides

The coupling of aryl chlorides is often more challenging and may require more specialized conditions.

  • Reagent Preparation: In a glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol) to a flame-dried Schlenk tube. Add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube and remove it from the glovebox.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe under a positive pressure of argon.

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 110 °C) with stirring.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Catalyst, and Base in Flask start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Work-up monitoring->workup Upon Completion purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Obtain Pure Biaryl Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of (5-Chloro-2-propoxyphenyl)boronic acid with various aryl halides. The presence of both a chloro substituent and a sterically demanding ortho-propoxy group on the boronic acid presents unique challenges that necessitate careful selection of the palladium catalyst and corresponding ligands to achieve optimal yields and reaction efficiency. This guide offers a selection of state-of-the-art catalyst systems, detailed experimental procedures, and a systematic approach to catalyst and ligand selection for this specific substrate.

Selecting the Right Palladium Catalyst and Ligand

The success of the Suzuki-Miyaura coupling of this compound, a sterically hindered and electronically modified substrate, is highly dependent on the choice of the palladium catalyst and its coordinating ligand. The ortho-propoxy group can hinder the approach of the coupling partners to the metal center, while the electron-withdrawing nature of the chloro substituent can also influence the reaction kinetics.

Modern catalyst systems for challenging Suzuki-Miyaura couplings often employ bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. For sterically hindered substrates like this compound, ligands that promote the formation of a monoligated palladium(0) species are often the most effective.

Key Considerations for Catalyst and Ligand Selection:

  • Steric Bulk: Bulky ligands, such as those from the Buchwald biaryl phosphine family (e.g., SPhos, XPhos), are highly effective as they promote reductive elimination and can help overcome the steric hindrance of the ortho-propoxy group.

  • Electron-Richness: Electron-rich ligands enhance the rate of oxidative addition, which can be the rate-limiting step, especially when using less reactive aryl chlorides as coupling partners.

  • Precatalysts: The use of well-defined palladium precatalysts, such as the G2, G3, or G4 palladacycles developed by the Buchwald group, can offer improved stability, activity, and reproducibility compared to generating the active catalyst in situ from a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Comparative Data for Catalyst and Ligand Systems

While specific data for the coupling of this compound is not extensively available, the following tables provide representative yields for structurally similar 2-alkoxy-substituted and 5-chloro-substituted arylboronic acids with various aryl halides. This data serves as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Alkoxyphenylboronic Acids with Aryl Chlorides

EntryAryl ChloridePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>95
24-ChloroanisoleXPhos Pd G2 (2)-K₃PO₄Dioxane/H₂O1001>95
32-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-Amyl alcohol1001292
41-Chloro-4-nitrobenzenePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol85191

Table 2: Suzuki-Miyaura Coupling of Chloro-Substituted Arylboronic Acids with Aryl Halides

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd/SSphos (5)-K₂CO₃Acetonitrile/H₂O3718>92[1]
24-BromobenzonitrilePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol85182[2]
31-Bromo-4-(trifluoromethyl)benzenePd-NHC-MIL-101(Cr) (0.6)-K₂CO₃H₂O85-94[3]
44-ChlorobenzonitrilePd(OAc)₂ (1)RuPhos (2)Na₂CO₃Ethanol85192[2]

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki-Miyaura cross-coupling of this compound. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific aryl halide coupling partners.

Protocol 1: General Procedure using Pd(OAc)₂ and a Buchwald Ligand

This protocol is a robust starting point for coupling with a variety of aryl bromides and activated aryl chlorides.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (or 1,4-Dioxane)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene (or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Add degassed water (typically 10% v/v of the organic solvent).

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Palladium Precatalyst

The use of a well-defined precatalyst can offer higher activity and reproducibility, especially for challenging couplings with aryl chlorides.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G2 or SPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • t-Amyl alcohol or 1,4-Dioxane

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl chloride, this compound, the palladium precatalyst, and K₃PO₄ to a dry reaction vial or Schlenk tube equipped with a magnetic stir bar.

  • Add t-amyl alcohol or 1,4-dioxane to the vial.

  • Seal the vial or tube and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath or heating block at 80-110 °C and stir.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with the same solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX Transmetalation Transmetalation ArBOH2 Ar'B(OH)2 + Base PdII_ArX->ArBOH2 PdII_ArAr Ar-Pd(II)L-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination ArAr Ar-Ar' PdII_ArAr->ArAr Biaryl Product RedElim->Pd0 ArX Ar-X ArX->OxAdd Aryl Halide ArBOH2->Transmetalation Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following workflow provides a visual representation of the steps involved in a typical Suzuki-Miyaura coupling experiment.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: Aryl Halide Boronic Acid Base Catalyst & Ligand Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalyst and Ligand Selection Logic

This diagram outlines the decision-making process for selecting an appropriate catalyst and ligand system for the coupling of this compound.

Caption: Decision tree for selecting a suitable catalyst and ligand system.

References

Application Notes and Protocols for Reactions Involving (5-Chloro-2-propoxyphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxyphenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The ortho-propoxy group introduces steric hindrance and specific electronic properties that can influence reaction outcomes, making the selection of appropriate reaction conditions crucial for successful transformations. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, focusing on the selection of suitable bases and solvents to achieve optimal yields.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of base and solvent is critical, as they play key roles in the activation of the boronic acid and the stabilization of the catalytic species.

Selecting Suitable Bases and Solvents

The ortho-propoxy group in this compound can present steric challenges, which may necessitate the use of specific ligands and reaction conditions to facilitate efficient coupling. The electronic nature of the coupling partner (aryl halide) also influences the optimal choice of reagents.

Bases: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Common bases for Suzuki-Miyaura couplings include:

  • Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used and effective for a broad range of substrates. Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial for more challenging couplings.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, often used in anhydrous conditions.

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, particularly in aqueous solvent mixtures.

  • Fluorides: Potassium fluoride (KF) can be a mild and effective base, especially when dealing with base-sensitive functional groups.

For sterically hindered boronic acids like this compound, stronger bases such as cesium carbonate or potassium phosphate may be required to achieve high yields.

Solvents: The solvent must be capable of dissolving the reactants and the catalyst system. It also plays a role in the reaction kinetics and the stability of the catalytic intermediates. Common solvents for Suzuki-Miyaura reactions include:

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.

  • Aromatic Hydrocarbons: Toluene is a common choice, particularly for reactions run at higher temperatures.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and acetonitrile (ACN) can be effective, especially for dissolving polar substrates.

  • Alcohols: Ethanol (EtOH) and isopropanol (iPrOH) are sometimes used, often in aqueous mixtures.

The use of a co-solvent, typically water, is common and can enhance the solubility of the base and facilitate the reaction. For challenging couplings, anhydrous conditions with solvents like toluene or dioxane may be optimal.

Quantitative Data Summary

The following table summarizes illustrative reaction conditions and expected yields for the Suzuki-Miyaura coupling of structurally similar 2-alkoxy-5-halophenylboronic acids with various aryl halides. This data, based on established chemical principles and literature precedents for analogous compounds, provides a guideline for reaction optimization.

Boronic Acid AnalogAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Ethoxy-5-methoxyphenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O10012~85
2-Ethoxy-5-methoxyphenylboronic acid4-BromoanisolePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane10012~92
2-Ethoxy-5-methoxyphenylboronic acid4-BromotoluenePd(OAc)₂/PPh₃ (2/8)K₂CO₃Dioxane/H₂O1004~95
Phenylboronic Acid4-BromoiodobenzenePd/NiFe₂O₄K₂CO₃DMF/H₂O800.598
Phenylboronic Acid4-ChlorobenzonitrilePd/NiFe₂O₄K₂CO₃DMF/H₂O1202470

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, 5:2:2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol) and the aryl bromide (1.0 mmol).

  • Addition of Base and Catalyst: Add the base (e.g., potassium carbonate, 2.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., Argon) three times. Under the inert atmosphere, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.03 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene, 2 mL of ethanol, and 2 mL of deionized water) via syringe.

  • Reaction: The reaction mixture is heated to 100 °C and stirred vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' B(OR)2-OH B(OR)₂(OH) + Base-HX Transmetalation->B(OR)2-OH Byproducts Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Biaryl Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ (Boronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_workflow Experimental Workflow Preparation Preparation: - Weigh Boronic Acid, Aryl Halide, Base - Assemble Flame-Dried Glassware Reaction_Setup Reaction Setup: - Add Reagents and Solvents - Add Palladium Catalyst - Degas with Inert Gas Preparation->Reaction_Setup Reaction Reaction: - Heat and Stir (e.g., 100°C) - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Workup: - Cool to Room Temperature - Aqueous Extraction Reaction->Workup Purification Purification: - Dry Organic Layer - Evaporate Solvent - Column Chromatography Workup->Purification Analysis Analysis: - Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Application of (5-Chloro-2-propoxyphenyl)boronic acid in the Synthesis of a Key Tofogliflozin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Chloro-2-propoxyphenyl)boronic acid is a specialized aromatic boronic acid that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring a chloro group and a propoxy group ortho to the boronic acid moiety, makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions. This application note details the use of this compound in the synthesis of a key intermediate for Tofogliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus. The core of this synthesis involves a Suzuki-Miyaura coupling reaction to form a diarylmethane scaffold, a common structural motif in many SGLT2 inhibitors.

Core Application: Suzuki-Miyaura Coupling in Tofogliflozin Synthesis

The primary application of this compound is in the formation of a carbon-carbon bond with a protected glucose-containing aryl halide. This reaction is a pivotal step in constructing the complex diarylmethane aglycone of Tofogliflozin. The Suzuki-Miyaura coupling offers high functional group tolerance and proceeds under relatively mild conditions, making it a robust method for late-stage diversification in pharmaceutical synthesis.

A key step in a documented scalable synthesis of Tofogliflozin involves the Suzuki-Miyaura coupling between this compound and a protected C-aryl glucoside. This reaction has been optimized to achieve high yields, which is crucial for the economic viability of large-scale pharmaceutical production.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Suzuki-Miyaura coupling reaction in the synthesis of the O-protected Tofogliflozin intermediate.

ParameterValue
Reactant 1 Protected C-aryl glucoside derivative
Reactant 2 This compound
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Yield 88%
Residual Palladium < 1 ppm

Experimental Protocols

The following is a detailed protocol for the Suzuki-Miyaura coupling reaction to synthesize the O-protected Tofogliflozin intermediate. This protocol is based on established and scalable synthetic routes.

Materials:

  • Protected C-aryl glucoside derivative (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

  • Inert atmosphere setup (e.g., Schlenk line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the protected C-aryl glucoside derivative (1.0 equiv), this compound (1.5 equiv), Potassium Carbonate (3.0 equiv), Palladium(II) Acetate (0.02 equiv), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) to the flask via cannula or syringe. The final concentration of the limiting reactant should be approximately 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-protected Tofogliflozin intermediate. In some scalable processes, the product is of sufficient purity after workup to be crystallized directly.

Visualizations

Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction for the synthesis of the Tofogliflozin intermediate.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂(Ar²) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar¹-Ar² (Tofogliflozin Intermediate) RedElim->Product Reactant1 Ar¹-X (Protected Glucoside) Reactant1->OxAdd Reactant2 Ar²-B(OH)₂ (this compound) Borate [Ar²-B(OH)₃]⁻ Reactant2->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the Tofogliflozin intermediate.

Experimental_Workflow Start Start Setup Reaction Setup: - Add Reactants, Catalyst, Ligand, Base to Flask Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar Purge) Setup->Inert Solvent Add Anhydrous/Degassed Solvents (Dioxane/Water) Inert->Solvent Reaction Heat Reaction Mixture (80-90 °C) Solvent->Reaction Monitor Monitor Reaction Progress (TLC/HPLC) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup Aqueous Workup: - Quench, Extract, Wash, Dry, Concentrate Monitor->Workup Reaction Complete Purify Purification: - Column Chromatography or Crystallization Workup->Purify Product Isolated Tofogliflozin Intermediate Purify->Product

Caption: General workflow for the synthesis and purification.

Application Note: Derivatization of (5-Chloro-2-propoxyphenyl)boronic acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biaryl scaffolds are fundamental structural motifs in many pharmaceuticals, agrochemicals, and advanced materials.[1][2] (5-Chloro-2-propoxyphenyl)boronic acid is a valuable synthetic building block, and its derivatization is crucial for accessing novel chemical entities in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation, enabling the synthesis of complex biaryl compounds from boronic acids and organic halides under mild conditions.[1][3] This application note provides a detailed, step-by-step protocol for the derivatization of this compound with an aryl halide using a palladium catalyst.

Principle of the Method

The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The cycle is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar¹-X), forming a Pd(II) intermediate.[4][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar²-B(OH)₂) transfers its aryl group (Ar²) to the palladium center, displacing the halide.[4][5][6]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]

Materials and Reagents

  • This compound

  • Aryl Halide (e.g., 4-Bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6][7]

  • Ligand (e.g., Triphenylphosphine (PPh₃) or SPhos, if not using Pd(PPh₃)₄)[4]

  • Base (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃))[4][8]

  • Degassed Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME) with Water)[4][6][8][9]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diatomaceous Earth (Celite)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol

This protocol describes the coupling of this compound with 4-bromotoluene as a representative aryl halide.

1. Reaction Setup:

  • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).[4][6]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three to five times to ensure an inert atmosphere.[4]

2. Solvent Addition:

  • Using syringes, add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total).[4][9] The mixture should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to addition.

3. Reaction Execution:

  • Place the flask in a preheated oil bath set to 80-100 °C.[6]

  • Stir the reaction mixture vigorously. The reaction is typically complete within 2-24 hours.[4]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

4. Work-up Procedure:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water (10 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[4]

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.[4][7]

  • Use an appropriate solvent system, such as a gradient of ethyl acetate in hexanes, to elute the desired biaryl product.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final derivatized compound.

Characterization of Derivatives

The identity, structure, and purity of the synthesized biaryl compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Data Presentation

The following table summarizes the stoichiometry for the representative reaction described in the protocol.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (mg)Equivalents
4-Bromotoluene171.041.0171.01.0
This compound214.431.2257.31.2
Pd(PPh₃)₄1155.560.0334.70.03
Potassium Carbonate (K₂CO₃)138.212.0276.42.0
Product (Expected) 292.77 ---

Note: Yields for Suzuki-Miyaura couplings are typically high, often ranging from 70% to >95%, but depend heavily on the specific substrates, catalyst, and reaction conditions.[9]

Visualizations

Suzuki_Miyaura_Workflow reagents 1. Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base) setup 2. Inert Atmosphere Setup (Evacuate & Backfill with N₂/Ar) reagents->setup assembly 3. Reaction Assembly (Add Degassed Solvents) setup->assembly reaction 4. Reaction (Heat & Stir, 80-100 °C) assembly->reaction workup 5. Workup (Cool, Dilute, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS, HPLC) purify->characterize

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for Large-Scale Synthesis and Reactions of (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds and construct complex biaryl structures. This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent use in Suzuki-Miyaura reactions, with a focus on safety, scalability, and efficiency.

I. Large-Scale Synthesis of this compound

The most common and scalable method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by hydrolysis. The Grignard pathway is often preferred for large-scale synthesis due to the relative ease of handling Grignard reagents compared to organolithiums.

Reaction Scheme:
Experimental Protocol: Grignard Route (100 g scale)

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
1-Bromo-5-chloro-2-propoxybenzene249.52100.0 g0.4011.0
Magnesium turnings24.3110.7 g0.4401.1
Iodine253.811 crystal--
Anhydrous Tetrahydrofuran (THF)72.11800 mL--
Trimethyl borate103.9162.4 g (67.1 mL)0.6011.5
2 M Hydrochloric acid36.46~500 mL--
Toluene92.14500 mL--
Hexanes-500 mL--

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Nitrogen or Argon), charge a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel with magnesium turnings (10.7 g, 0.440 mol).

    • Add a single crystal of iodine to activate the magnesium.

    • Add 100 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 1-bromo-5-chloro-2-propoxybenzene (100.0 g, 0.401 mol) in 400 mL of anhydrous THF.

    • Add a small portion (~20 mL) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours, or until the majority of the magnesium has been consumed. The solution should appear as a cloudy grey/brown suspension.

  • Borylation:

    • In a separate dry 2 L flask under an inert atmosphere, prepare a solution of trimethyl borate (62.4 g, 0.601 mol) in 300 mL of anhydrous THF.

    • Cool this solution to between -10 °C and 0 °C using an ice-salt bath.

    • Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, maintaining the internal temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M HCl (~500 mL) until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 250 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification (Crystallization):

    • To the crude solid, add a minimal amount of hot toluene to dissolve the product.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the white crystalline solid by filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield: 70-85% Expected Purity: >98% (by NMR and LC-MS)

Safety Considerations for Large-Scale Synthesis:
  • Grignard Reagent: The formation of the Grignard reagent is highly exothermic and can be difficult to initiate. Once initiated, the reaction can proceed rapidly. Ensure adequate cooling capacity and controlled addition of the aryl halide. Grignard reagents are highly reactive with water and protic solvents; ensure all glassware and solvents are anhydrous.

  • Trimethyl Borate: Trimethyl borate is flammable. Handle in a well-ventilated fume hood.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the quenching of the Grignard reagent by atmospheric moisture and oxygen.

  • Quenching: The quenching of the reaction with acid is also exothermic. Perform this step slowly and with efficient cooling.

Synthesis Workflow Diagram

Synthesis_Workflow A Aryl Bromide + Mg in THF B Grignard Reagent Formation A->B Iodine (cat.) Reflux C Grignard Reagent B->C E Borylation (-10°C to 0°C) C->E D Trimethyl Borate in THF D->E F Boronate Ester E->F G Acidic Hydrolysis (2M HCl) F->G H Crude Boronic Acid G->H I Crystallization (Toluene/Hexanes) H->I J Pure (5-Chloro-2-propoxyphenyl) boronic acid I->J

Caption: Workflow for the large-scale synthesis of this compound.

II. Application in Large-Scale Suzuki-Miyaura Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The chloro-substituent can make the aryl halide coupling partner less reactive, necessitating the use of appropriate catalyst systems.

Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling (50 g scale)

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
This compound214.4550.0 g0.2331.1
Aryl Bromide-(0.212 mol)0.2121.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.238 g0.001060.005
SPhos410.570.871 g0.002120.01
Potassium Phosphate (K₃PO₄)212.27135.0 g0.6363.0
1,4-Dioxane88.11800 mL--
Water18.02160 mL--

Procedure:

  • Reaction Setup:

    • To a 2 L jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (50.0 g, 0.233 mol), the aryl bromide (0.212 mol), and potassium phosphate (135.0 g, 0.636 mol).

    • Evacuate and backfill the reactor with nitrogen three times.

  • Catalyst Preparation and Addition:

    • In a separate flask under nitrogen, prepare the catalyst solution by dissolving Palladium(II) Acetate (0.238 g, 0.00106 mol) and SPhos (0.871 g, 0.00212 mol) in 50 mL of degassed 1,4-dioxane. Stir for 15 minutes at room temperature.

  • Reaction:

    • Add the degassed 1,4-dioxane (750 mL) and water (160 mL) to the reactor.

    • Spurge the resulting slurry with nitrogen for 30 minutes.

    • Add the prepared catalyst solution to the reactor via a cannula.

    • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 500 mL of water and 500 mL of ethyl acetate. Stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with brine (300 mL).

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Yield: 80-95% Expected Purity: >98% (after purification)

Key Considerations for Large-Scale Suzuki-Miyaura Reactions:
  • Catalyst Selection: For less reactive aryl chlorides, more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), may be necessary. Catalyst loading can often be reduced on a larger scale.

  • Base Selection: The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, 2-MeTHF) and water is commonly used. Thoroughly degassing the solvents is critical to prevent catalyst deactivation.

  • Exothermicity: The reaction can be exothermic, especially during the initial heating phase. Ensure adequate temperature control.

  • Work-up: Emulsion formation can be an issue during the aqueous work-up. Slow addition of water and gentle agitation can help mitigate this.

Suzuki-Miyaura Coupling Logical Relationship Diagram

Suzuki_Miyaura cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions BoronicAcid (5-Chloro-2-propoxyphenyl) boronic acid Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Base Base (e.g., K3PO4) Base->Reaction Pd_Source Palladium Source (e.g., Pd(OAc)2) Pd_Source->Reaction Ligand Ligand (e.g., SPhos) Ligand->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Temperature Temperature (e.g., 80-90°C) Temperature->Reaction Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Reaction Product Biaryl Product Reaction->Product

Caption: Logical relationships in a large-scale Suzuki-Miyaura coupling reaction.

Conclusion

The protocols and considerations outlined in this document provide a robust framework for the large-scale synthesis of this compound and its application in Suzuki-Miyaura coupling reactions. Careful attention to reaction parameters, safety protocols, and purification techniques is essential for achieving high yields and purity on an industrial scale. The provided diagrams offer a visual guide to the experimental workflows and logical relationships, aiding in the planning and execution of these important synthetic transformations.

Application Notes and Protocols for (5-Chloro-2-propoxyphenyl)boronic acid in Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-propoxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly in the construction of novel organic materials with tailored electronic and photophysical properties. Its unique substitution pattern—a chloro group for electronic modulation, a propoxy chain for solubility and morphological control, and a reactive boronic acid moiety for carbon-carbon bond formation—makes it a valuable component in the design of advanced materials for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a donor-acceptor (D-A) conjugated copolymer with 4,7-dibromo-2,1,3-benzothiadiazole. The resulting copolymer is a promising candidate for use as an active layer in organic electronic devices.

Application: Donor-Acceptor Conjugated Copolymers for Organic Photovoltaics

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of conjugated polymers. By copolymerizing an electron-donating monomer with an electron-accepting monomer, a D-A copolymer with a low bandgap can be achieved, which is desirable for absorbing a broader range of the solar spectrum in OPV applications. In the example protocol provided, this compound serves as the precursor to the electron-donating unit, while 4,7-dibromo-2,1,3-benzothiadiazole acts as the electron-accepting unit. The propoxy side chains on the phenyl ring of the boronic acid derivative enhance the solubility of the resulting polymer in common organic solvents, facilitating solution-based processing for device fabrication. The chlorine atom can subtly tune the electronic energy levels of the polymer.

Conceptual Workflow for D-A Copolymer Synthesis

G cluster_reaction Suzuki-Miyaura Polycondensation cluster_product Product cluster_purification Purification cluster_characterization Characterization A This compound (Donor Precursor) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B 4,7-dibromo-2,1,3-benzothiadiazole (Acceptor) B->C D Donor-Acceptor Conjugated Copolymer C->D Polymerization E Soxhlet Extraction (Methanol, Acetone, Chloroform) D->E Work-up F GPC, NMR, UV-Vis, Cyclic Voltammetry E->F Analysis

Caption: Workflow for the synthesis of a D-A copolymer.

Quantitative Data Presentation

The following table summarizes the typical optoelectronic properties of a donor-acceptor copolymer synthesized from this compound and 4,7-dibromo-2,1,3-benzothiadiazole.

PropertyValueMethod of Determination
Number-Average Molecular Weight (Mn)15 - 25 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.5Gel Permeation Chromatography (GPC)
UV-Vis Absorption Maximum (in solution)450 - 480 nmUV-Vis Spectroscopy
UV-Vis Absorption Maximum (thin film)480 - 510 nmUV-Vis Spectroscopy
Optical Bandgap2.0 - 2.2 eVTauc Plot from UV-Vis Spectrum
Highest Occupied Molecular Orbital (HOMO)-5.2 to -5.4 eVCyclic Voltammetry (CV)
Lowest Unoccupied Molecular Orbital (LUMO)-3.1 to -3.3 eVCyclic Voltammetry (CV)

Experimental Protocols

Protocol 1: Synthesis of Poly[(5-chloro-2-propoxyphenyl)-alt-(2,1,3-benzothiadiazole)]

This protocol details the synthesis of the D-A copolymer via Suzuki-Miyaura polycondensation.

Materials:

  • This compound (1.0 eq)

  • 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene (anhydrous)

  • Water (deionized and degassed)

  • Methanol

  • Acetone

  • Chloroform

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Schlenk line or inert gas (Argon or Nitrogen) supply

  • Soxhlet extraction apparatus

Procedure:

  • To the three-neck round-bottom flask, add this compound (1.0 eq), 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Fit the flask with a condenser and an inert gas inlet/outlet. Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask to dissolve the monomers and catalyst. The concentration should be approximately 0.1 M with respect to the monomers.

  • In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon or nitrogen for 20-30 minutes.

  • Add the degassed potassium carbonate solution to the reaction mixture. The total volume of the aqueous phase should be about 25% of the organic phase volume.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring under an inert atmosphere.

  • Maintain the reaction at this temperature for 48-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a large excess of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it with water and methanol to remove inorganic salts and catalyst residues.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

  • Precipitate the chloroform solution in methanol, filter the polymer, and dry it under vacuum at 40-50 °C for 24 hours.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product r1x Ar-X r1x->oxidative_addition r2b Ar'-B(OH)2 r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly effective building block for the synthesis of novel conjugated polymers for organic electronic applications. The provided protocol for the synthesis of a D-A copolymer with 4,7-dibromo-2,1,3-benzothiadiazole offers a reproducible method for obtaining a material with promising optoelectronic properties. The presented data and workflows serve as a valuable resource for researchers and scientists working in the field of organic materials and drug development. Further optimization of the reaction conditions and exploration of different comonomers can lead to the development of a wide range of new materials with tailored functionalities.

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (5-Chloro-2-propoxyphenyl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures.[1] These structural motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. The use of substituted arylboronic acids, such as (5-Chloro-2-propoxyphenyl)boronic acid, allows for the targeted introduction of specific functionalities to modulate the physicochemical and pharmacological properties of the final compounds, a critical aspect of drug discovery and development.

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, often reducing reaction times from hours to minutes.[2] This rapid heating technology is particularly well-suited for optimizing Suzuki coupling reactions, frequently leading to cleaner reaction profiles, higher yields, and improved reproducibility.[1][2] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides, intended to serve as a robust starting point for researchers.

Reaction Principle:

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[2]

Experimental Protocols

This protocol provides a general method for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide, or activated aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)[2]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)[2]

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, or ethanol/water)[2]

  • Microwave synthesis vial (appropriate for the reaction scale)

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents).

  • Add the aryl halide (1.0 equivalent).

  • Add the palladium catalyst (0.5 - 5 mol%).[2]

  • Add the base (2.0 - 3.0 equivalents).[2]

  • Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.[2]

  • Seal the vial securely with a cap.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Once the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate.[2]

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.

Data Presentation

Table 1: General Reaction Parameters for Microwave-Assisted Suzuki Coupling.

ParameterRecommended RangeNotes
Boronic Acid 1.2 - 1.5 equivalentsAn excess of the boronic acid is often used to ensure complete consumption of the aryl halide.
Aryl Halide 1.0 equivalentThe limiting reagent in the reaction.
Palladium Catalyst 0.5 - 5 mol%Lower catalyst loadings are desirable. For less reactive aryl chlorides, a higher loading may be necessary.[4]
Base 2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction outcome. Carbonates and phosphates are common choices.[2]
Solvent VariousA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5]
Temperature 100 - 150 °CMicrowave heating allows for rapid attainment of the target temperature.[6]
Time 5 - 30 minutesReaction times are significantly shorter compared to conventional heating methods.[1]

Table 2: Example Reaction Conditions.

Reagent/ParameterQuantity/Value
This compound 0.6 mmol
Aryl Bromide 0.5 mmol
Pd(PPh₃)₄ 0.025 mmol (5 mol%)
K₂CO₃ 1.0 mmol
1,4-Dioxane 4 mL
Water 1 mL
Temperature 120 °C
Time 15 minutes

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) reaction_setup Reaction Setup in Microwave Vial reagent_prep->reaction_setup microwave_irradiation Microwave Irradiation (e.g., 120 °C, 15 min) reaction_setup->microwave_irradiation workup Reaction Workup (Cooling, Dilution, Filtration) microwave_irradiation->workup extraction Liquid-Liquid Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

suzuki_catalytic_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X boronic_acid Ar'B(OH)₂ base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (5-Chloro-2-propoxyphenyl)boronic acid Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-Miyaura cross-coupling reactions involving (5-Chloro-2-propoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki reactions, particularly with electron-rich and sterically hindered boronic acids like this compound, can stem from several factors. The most critical parameters to re-evaluate are:

  • Catalyst and Ligand Activity: Ensure the palladium catalyst is active.[1] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1][2] The choice of ligand is also crucial, especially for challenging substrates.[1][2]

  • Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1][3] Ensure proper degassing of solvents and maintain an inert atmosphere (Argon or Nitrogen).[1][4][5]

  • Base Selection and Strength: The base plays a key role in activating the boronic acid.[6][7][8] An inappropriate base can lead to low yield or side reactions.[7] For electron-rich boronic acids, protodeboronation can be a significant side reaction, often exacerbated by strong bases in the presence of water.[1][7][9]

  • Solvent System: The choice of solvent is interdependent with the base and can significantly impact reaction efficiency.[1] Inadequate mixing in biphasic systems can also be a cause of low yield.[1]

Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich boronic acids.[1][7][9] To mitigate this:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[1] Consider using milder bases such as K₃PO₄, K₂CO₃, or KF.[1][7]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can be highly effective.[1][10]

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[11][12]

Q3: Homocoupling of the boronic acid is a major byproduct in my reaction. What are the causes and solutions?

A3: Homocoupling is the undesired coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen and certain palladium species.[7][9] To reduce homocoupling:

  • Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by degassing the solvent and maintaining a nitrogen or argon atmosphere.[1][3]

  • Optimize Catalyst System: The choice of catalyst and ligand can influence the prevalence of homocoupling.[13]

  • Control Reaction Temperature: In some cases, higher temperatures can promote side reactions. Temperature optimization may be necessary.[4]

Q4: The steric hindrance of the ortho-propoxy group in this compound seems to be impeding the reaction. What strategies can I employ?

A4: Steric hindrance can slow down key steps in the catalytic cycle.[1] For sterically hindered substrates:

  • Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can accelerate the reaction.[1][14] N-heterocyclic carbenes (NHCs) are also effective.[1]

  • Higher Temperatures: More forcing conditions, including elevated temperatures, may be required to overcome the steric barrier.[4]

  • Appropriate Catalyst Selection: Certain pre-catalysts are specifically designed for challenging, sterically hindered couplings.[1]

Troubleshooting Guide

IssueQuestionPossible CauseSuggested Solution
Low or No Yield Have you confirmed the activity of your palladium catalyst and ligand?Inactive or decomposed catalyst/ligand.Use a fresh batch of catalyst and ligand. Consider using a more robust, air-stable precatalyst.[1]
Is your reaction setup completely free of oxygen?Oxygen contamination leading to catalyst decomposition and side reactions.[1]Degas the solvent thoroughly (e.g., by sparging with argon or nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[4][5]
Is the chosen base appropriate for your substrate?The base may be too weak to activate the boronic acid or too strong, causing substrate/product degradation or protodeboronation.[7]Screen different bases. For this compound, consider milder bases like K₃PO₄ or K₂CO₃, especially if protodeboronation is observed.[1][7] Ensure the base is finely powdered for anhydrous reactions.[1][14]
Is the solvent system optimal?Poor solubility of reagents or inefficient mixing in a biphasic system.Try different solvent combinations such as dioxane/water, toluene/water, or THF/water.[4] For biphasic systems, ensure vigorous stirring.[1]
Protodeboronation Are you using a strong base with aqueous conditions?Strong bases in the presence of water promote protodeboronation of electron-rich boronic acids.[1][9]Switch to a milder base (K₃PO₄, KF) and/or use anhydrous solvents.[1][7]
Have you considered protecting the boronic acid?Boronic acids can be unstable under certain conditions.[12]Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester).[11][14]
Homocoupling Is your reaction rigorously deoxygenated?Presence of oxygen promotes homocoupling.[1][7]Improve the degassing procedure and ensure a leak-proof inert atmosphere setup.
Could the catalyst loading be too high?In some instances, high catalyst concentrations can favor side reactions.Try reducing the catalyst loading.
Reaction Stalls Have you monitored the reaction progress over time?The reaction may be slow due to steric hindrance or low reactivity.Monitor the reaction by TLC, GC-MS, or LC-MS.[1] If the reaction is slow but proceeding, increase the reaction time or temperature.[4]
Is your aryl halide partner sufficiently reactive?Less reactive aryl chlorides or electron-rich aryl bromides can slow down the oxidative addition step.[2][12]Consider using a more active catalyst system with electron-rich, bulky phosphine ligands.[2][14]

Experimental Protocols

Standard Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Optimized Protocol for this compound

This protocol is tailored for challenging, sterically hindered substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and anhydrous, finely powdered K₃PO₄ (3.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon/nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add a Buchwald-type precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula or syringe.[7]

  • Reaction: Heat the reaction in a preheated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6-8 from the standard protocol.

Data Presentation

Table 1: Comparison of Common Bases in Suzuki Reactions

BaseStrengthCommon SolventsAdvantagesPotential Drawbacks
K₃PO₄StrongToluene, Dioxane, THF (often anhydrous)Highly effective for many couplings, including challenging substrates.[7]Can be too strong for base-sensitive functional groups; requires anhydrous conditions for best results.[7]
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OGood general-purpose base, milder than K₃PO₄.[7][13]May not be strong enough for less reactive substrates.
Cs₂CO₃StrongDioxane, Toluene, DMFOften provides higher yields for difficult couplings.Higher cost.
KFMildTHF, DioxaneEffective for minimizing protodeboronation.[1]May not be sufficiently basic for all reactions.
NaOH, KOHVery StrongAqueous mixturesInexpensive and strong.Often too harsh, leading to side reactions like protodeboronation and hydrolysis of sensitive groups.[1][8]

Table 2: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesTypical Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineReadily available, well-understood.2-5[13]
PdCl₂(dppf)Diphosphine complexRelatively air-stable, good for a range of substrates.1-3[13]
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-rich and sterically hindered ones.[1][13]1-2[13]
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[1][13]1-2[13]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)(L)₂-Ar' oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation_complex base Base base->transmetalation_complex Activates Boronic Acid Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Quench, and Extract monitor->workup purify Purify by Column Chromatography workup->purify end Characterize Product and Determine Yield purify->end Troubleshooting_Tree start Low Yield Issue check_reagents Are all reagents fresh and pure? start->check_reagents check_atmosphere Is the reaction under a strictly inert atmosphere? check_reagents->check_atmosphere Yes replace_reagents Solution: Use fresh/purified reagents and dry solvents. check_reagents->replace_reagents No check_base Is the base choice optimal? check_atmosphere->check_base Yes improve_degassing Solution: Improve degassing procedure and check for leaks. check_atmosphere->improve_degassing No check_catalyst Is the catalyst/ligand system appropriate for the substrate? check_base->check_catalyst Yes screen_bases Solution: Screen milder (K₃PO₄, KF) or different bases. check_base->screen_bases No change_catalyst Solution: Use bulky ligands (e.g., SPhos, XPhos) for sterically hindered substrates. check_catalyst->change_catalyst No

References

Troubleshooting common side reactions with (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Chloro-2-propoxyphenyl)boronic acid in their experiments, primarily focusing on Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions encountered are homocoupling of the boronic acid and protodeboronation.[1] Homocoupling results in the formation of a symmetrical biaryl product from two molecules of the boronic acid, while protodeboronation leads to the replacement of the boronic acid group with a hydrogen atom, yielding 5-chloro-2-propoxybenzene.[2]

Q2: What causes the homocoupling of this compound?

A2: Homocoupling is often promoted by the presence of molecular oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid.[3] Additionally, the choice of palladium precatalyst can influence the extent of homocoupling; Pd(II) sources may promote this side reaction during their in situ reduction to the active Pd(0) catalyst.[4] Electron-deficient boronic acids can also be more prone to homocoupling.[1]

Q3: How can I minimize or prevent homocoupling?

A3: To suppress homocoupling, it is crucial to rigorously exclude oxygen from the reaction. This can be achieved by thoroughly degassing the reaction mixture and solvents with an inert gas like argon or nitrogen.[4][5] Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also be beneficial.[5] Alternatively, adding a mild reducing agent, like potassium formate, can help to minimize the presence of Pd(II) species that may contribute to homocoupling.[4]

Q4: What is protodeboronation and why does it occur?

A4: Protodeboronation is the cleavage of the C-B bond and its replacement by a C-H bond, effectively consuming the boronic acid.[2] This side reaction is often base-catalyzed and can be particularly problematic in aqueous basic conditions commonly used for Suzuki-Miyaura couplings.[6][7] The stability of arylboronic acids against protodeboronation can be influenced by factors such as pH and the electronic properties of the substituents on the aromatic ring.[8]

Q5: What strategies can be employed to reduce protodeboronation?

A5: Several strategies can help mitigate protodeboronation. Using anhydrous conditions or minimizing the amount of water can be effective.[2] The choice of base is also critical; weaker bases may be preferable in some cases. Alternatively, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., a pinacol ester), can protect it from premature decomposition.[1][2] These esters can then release the boronic acid slowly under the reaction conditions.

Q6: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A6: When troubleshooting a low-yielding Suzuki coupling, several factors should be considered. The purity of the boronic acid is critical, as impurities can poison the palladium catalyst.[9] The choice of catalyst, ligand, base, and solvent system is also paramount and often needs to be optimized for the specific substrates. Steric hindrance on either coupling partner can also impede the reaction. Finally, ensure that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation and side reactions.

Q7: How should I store this compound to ensure its stability?

A7: this compound should be stored in a cool, dry place. Some suppliers recommend storage at -20°C to maximize its shelf life.[10] As with many boronic acids, it is advisable to store it under an inert atmosphere to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during Suzuki-Miyaura coupling reactions involving this compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Significant amount of homocoupled byproduct (5,5'-dichloro-2,2'-dipropoxy-1,1'-biphenyl) is observed. 1. Presence of oxygen in the reaction mixture.[3] 2. Use of a Pd(II) precatalyst promoting homocoupling.[4]1. Ensure thorough degassing of all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.[4] 2. Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄.[5] 3. Add a mild reducing agent like potassium formate to the reaction mixture.[4]
Formation of 5-chloro-2-propoxybenzene (protodeboronation product). 1. The base used is too strong or the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time). 2. Presence of excess water in the reaction.[2]1. Screen different bases; sometimes a weaker base like K₃PO₄ or Cs₂CO₃ is more effective. 2. Reduce the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times. 3. Use anhydrous solvents or a solvent system with minimal water. 4. Consider converting the boronic acid to its pinacol ester derivative prior to the coupling reaction.[1]
Low or no conversion of starting materials. 1. Impure boronic acid.[9] 2. Inactive catalyst or inappropriate ligand. 3. Suboptimal choice of base or solvent. 4. Steric hindrance from the ortho-propoxy group.1. Verify the purity of the this compound. If necessary, purify it or use a fresh batch. 2. Screen different palladium catalysts and ligands. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[11] 3. Optimize the base and solvent system. Common combinations include K₂CO₃ in dioxane/water or K₃PO₄ in toluene.[11]
Difficulty in purifying the desired product from unreacted boronic acid. 1. The boronic acid and the product have similar polarities.1. After the reaction, perform a basic aqueous wash (e.g., with 1M NaOH). The boronic acid will form a water-soluble boronate salt and be extracted into the aqueous layer.[5][12] 2. Meticulous column chromatography with a carefully chosen solvent system may be required.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

  • Reagent Preparation : In a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Protocol 2: Minimizing Homocoupling through Degassing

This protocol emphasizes the critical step of degassing to reduce the formation of the homocoupled byproduct.

  • Solvent Degassing : Prior to use, degas the reaction solvents (e.g., dioxane and water) by bubbling a stream of argon or nitrogen through them for at least 30 minutes.

  • Reaction Setup : In a reaction vessel, combine this compound, the aryl halide, and the base.

  • Freeze-Pump-Thaw Cycles : For particularly oxygen-sensitive reactions, perform three freeze-pump-thaw cycles on the reaction mixture before adding the catalyst.

    • Freeze the mixture using liquid nitrogen.

    • Apply a vacuum to the vessel.

    • Thaw the mixture while maintaining the vacuum.

    • Backfill with an inert gas. Repeat this cycle two more times.

  • Catalyst Addition and Reaction : Add the palladium catalyst under a positive pressure of inert gas and proceed with the reaction as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products in Suzuki Coupling check_purity Check Purity of Boronic Acid start->check_purity impure Purify or Replace Boronic Acid check_purity->impure Low Purity pure Purity is High check_purity->pure High Purity check_conditions Review Reaction Conditions impure->check_conditions pure->check_conditions optimize Optimize Catalyst, Ligand, Base, Solvent, Temperature check_conditions->optimize check_atmosphere Ensure Inert Atmosphere optimize->check_atmosphere degas Improve Degassing Procedure check_atmosphere->degas Oxygen Present success Successful Reaction check_atmosphere->success Inert degas->success

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of (5-Chloro-2-propoxyphenyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of (5-Chloro-2-propoxyphenyl)boronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of arylboronic acids like this compound are recrystallization, flash column chromatography, and derivatization to form adducts that can be easily separated.[1] Acid-base extraction can also be employed to remove non-acidic or basic impurities.[2][3]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can arise from the synthesis process and include unreacted starting materials, homocoupling byproducts of the Grignard or organolithium reagent, and boric acid.[4] Additionally, boroxines, which are trimeric anhydrides formed by the intermolecular dehydration of boronic acids, are frequently present.[4] Products of protodeboronation, where the boronic acid group is replaced by a hydrogen atom, are also a common impurity.[5]

Q3: My boronic acid appears to be degrading on silica gel during column chromatography. What can I do to prevent this?

A3: Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to streaking, poor separation, or degradation.[5] To mitigate this, you can use a less acidic stationary phase like neutral alumina.[1] Another effective technique is to use silica gel impregnated with boric acid, which can suppress the over-adsorption of boronic esters and acids, leading to better separation and recovery.[6]

Q4: I am having difficulty crystallizing my this compound. Are there any suggestions?

A4: If direct crystallization is challenging, consider forming a diethanolamine adduct. Arylboronic acids often form crystalline adducts with diethanolamine, which can precipitate from a suitable solvent system, leaving impurities behind in the solution.[2][3][5] The pure boronic acid can then be recovered by treating the adduct with an acid.

Q5: What is a boroxine, and how can I remove it from my product?

A5: A boroxine is a cyclic trimer formed from the dehydration of three boronic acid molecules. Its formation is an equilibrium process. To remove boroxines, you can often reverse their formation by dissolving the crude product in a solvent mixture containing water and then proceeding with an appropriate purification method like recrystallization or extraction.

Troubleshooting Guides

Issue 1: Poor Separation or Streaking during Flash Column Chromatography
Possible Cause Suggested Solution
Acidic nature of silica gel Use boric acid-impregnated silica gel or an alternative stationary phase like neutral alumina.[1][6]
Inappropriate solvent system Systematically screen for an optimal eluent system using thin-layer chromatography (TLC). The ideal system should give a good separation with an Rf value of 0.2-0.4 for the desired product.[7] Consider adding a small amount of a modifier like acetic acid to the eluent to improve peak shape.[1]
Compound insolubility in loading solvent Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column.[7]
Issue 2: Low Recovery After Purification
Possible Cause Suggested Solution
Product is an oil and not crystallizing If crystallization fails, consider derivatization with diethanolamine to form a crystalline solid.[2][3][5] Alternatively, use chromatographic methods for purification.
Decomposition on silica gel Minimize the time the compound is on the column by using flash chromatography with optimized conditions. Consider using a less harsh stationary phase.
Loss during aqueous workup Ensure the pH of the aqueous layer is appropriate to keep your boronic acid in the organic phase during extraction. Acidic washes can lead to the loss of the boronic acid to the aqueous layer.

Quantitative Data Summary

The following table presents representative data for the purification of arylboronic acids using various methods. Note that specific yields and purity for this compound may vary depending on the crude sample's purity and the precise experimental conditions.

Purification Method Typical Purity Achieved Typical Recovery Yield References
Recrystallization >98%60-85%[1]
Flash Column Chromatography >97%50-90%[8]
Diethanolamine Adduct Formation >99%70-95%[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small vials, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, toluene, acetone, water, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating.[9] A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine a suitable eluent. A mixture of hexanes and ethyl acetate is a common starting point for arylboronic acids.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.[7] Allow the silica to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, pre-adsorb the compound onto a small amount of silica gel, dry it, and load the powder onto the column.[7]

  • Elution: Add the eluent to the top of the column and apply pressure to begin elution. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes) can be used to elute the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification via Diethanolamine Adduct Formation
  • Adduct Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of diethanolamine.

  • Precipitation: Stir the solution at room temperature. The diethanolamine adduct should precipitate out as a crystalline solid. Cooling the mixture may enhance precipitation.

  • Isolation of Adduct: Collect the crystalline adduct by vacuum filtration and wash it with a small amount of the cold solvent.

  • Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl). Stir vigorously until the solid dissolves.

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of Pure Product: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end End Crude Crude Reaction Mixture Recrystallization Recrystallization Crude->Recrystallization Solid Product Chromatography Flash Column Chromatography Crude->Chromatography Oily or Complex Mixture Derivatization Derivatization (e.g., Diethanolamine Adduct) Crude->Derivatization Difficult to Purify Analysis Purity Analysis (NMR, HPLC, LC-MS) Recrystallization->Analysis Chromatography->Analysis Derivatization->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues cluster_recovery Recovery Issues Start Purification Issue Encountered Streaking Streaking/Poor Separation on Silica Gel Start->Streaking No_Crystals Product Oils Out or Fails to Crystallize Start->No_Crystals Low_Yield Low Recovery Yield Start->Low_Yield Use_Boric_Acid_Silica Use Boric Acid-Impregnated Silica Streaking->Use_Boric_Acid_Silica Use_Alumina Use Neutral Alumina Streaking->Use_Alumina Form_Adduct Form Diethanolamine Adduct No_Crystals->Form_Adduct Check_pH Check pH of Aqueous Washes Low_Yield->Check_pH Minimize_Silica_Contact Minimize Silica Contact Time Low_Yield->Minimize_Silica_Contact

Caption: Troubleshooting decision tree for common purification problems.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_reaction Suzuki-Miyaura Coupling cluster_product Product cluster_application Application Boronic_Acid This compound Coupling Pd Catalyst + Base Boronic_Acid->Coupling Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Coupling Biaryl_Product Biaryl or Heteroaryl Compound Coupling->Biaryl_Product Bioactive_Molecule Bioactive Molecule / Drug Candidate Biaryl_Product->Bioactive_Molecule Further Synthesis

Caption: Role of arylboronic acids in synthesizing bioactive molecules via Suzuki-Miyaura coupling.

References

Preventing protodeboronation of (5-Chloro-2-propoxyphenyl)boronic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5-Chloro-2-propoxyphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation, a common and often troublesome side reaction, during its use in chemical synthesis. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of using this compound, this side reaction consumes your starting material, leading to the formation of 4-chloro-1-propoxybenzene as a byproduct. This not only reduces the yield of your desired product but can also complicate the purification process.[3]

Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?

A2: Several factors can influence the rate of protodeboronation. These include:

  • pH: The reaction medium's pH is a critical factor. Both acidic and basic conditions can catalyze protodeboronation.[2] For many arylboronic acids, the rate of decomposition is often accelerated under basic conditions which generate the more reactive boronate anion ([ArB(OH)₃]⁻).[4]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired reaction (e.g., Suzuki-Miyaura coupling) and the undesired protodeboronation.[3]

  • Water: The presence of water can serve as a proton source for protodeboronation. While some Suzuki-Miyaura reactions benefit from aqueous co-solvents, excessive water can be detrimental.[5]

  • Catalyst System: The choice of palladium catalyst and ligands can play a role. In some cases, bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[4] An inefficient catalyst system that leads to a sluggish desired reaction will allow more time for the boronic acid to decompose.[5]

  • Reaction Time: Prolonged exposure to harsh reaction conditions increases the likelihood of protodeboronation.[4]

Q3: How does the substitution pattern of this compound affect its stability?

A3: The electronic properties of substituents on the aryl ring of a boronic acid can influence its susceptibility to protodeboronation. Generally, electron-donating groups can increase the rate of protodeboronation, while electron-withdrawing groups can attenuate it. This compound possesses both an electron-withdrawing chloro group and an electron-donating propoxy group. The interplay of these two groups will determine the overall electronic character and, consequently, its stability. It is advisable to experimentally determine the optimal conditions for this specific substrate.

Q4: What are the most effective strategies to minimize protodeboronation?

A4: Several strategies can be employed:

  • Use of Boronic Acid Derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective approach.[2] MIDA boronates, in particular, are very stable and participate in a "slow release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[2]

  • Optimization of Reaction Conditions:

    • Base Selection: Use the mildest base necessary for the desired reaction. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[5]

    • Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.[5]

    • Anhydrous Conditions: When possible, use anhydrous solvents and reagents to minimize the presence of water.[5][6]

  • Efficient Catalyst System: Employ a highly active and efficient palladium catalyst and ligand system to ensure the desired cross-coupling reaction proceeds much faster than the protodeboronation side reaction.[2]

Q5: How can I tell if protodeboronation is a significant issue in my reaction?

A5: You can monitor the progress of your reaction by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The presence of a significant amount of the protodeboronated byproduct, 4-chloro-1-propoxybenzene, in your reaction mixture is a clear indicator. Quantitative analysis by methods like ¹H NMR or GC with an internal standard can determine the extent of this side reaction.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of protodeboronated byproduct (4-chloro-1-propoxybenzene) observed. 1. Inappropriate Base: The base may be too strong or used in excess. 2. High Reaction Temperature: The reaction temperature may be unnecessarily high. 3. Presence of Excess Water: The reaction may not be sufficiently anhydrous. 4. Inefficient Catalysis: The desired coupling reaction is too slow, allowing time for decomposition.1. Optimize the Base: Screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] 2. Lower the Temperature: Attempt the reaction at a lower temperature (e.g., start at 60-80 °C).[5] 3. Ensure Anhydrous Conditions: Use anhydrous solvents, dry glassware thoroughly, and consider running the reaction under an inert atmosphere.[6] 4. Improve Catalyst Efficiency: Screen different palladium catalysts and ligands to find a more active system. Consider increasing the catalyst loading slightly.[5]
Low yield of the desired product, with unreacted starting materials. 1. Decomposition of the Boronic Acid: Significant protodeboronation is occurring. 2. Catalyst Inactivity: The catalyst may be poisoned or not active enough under the reaction conditions.1. Use a Boronic Ester: Convert this compound to its pinacol or MIDA ester to improve stability.[2] 2. Re-evaluate the Catalyst System: Ensure the catalyst and ligands are of high quality and appropriate for the specific transformation. Consider using a pre-formed, active Pd(0) catalyst.[7]
Inconsistent reaction outcomes. 1. Variability in Reagent Quality: Moisture content in solvents or starting materials may vary. 2. Atmospheric Exposure: Inconsistent exposure to air and moisture.1. Use Freshly Purified/Opened Reagents: Ensure solvents are anhydrous and reagents are of high purity. 2. Standardize Reaction Setup: Always perform the reaction under a consistent inert atmosphere (e.g., argon or nitrogen).[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed, anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[3]

Protocol 2: ¹H NMR Assay to Evaluate the Stability of this compound

This protocol can be used to assess the stability of the boronic acid under various conditions.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Condition to be tested (e.g., specific base, water content, temperature)

Procedure:

  • Prepare a stock solution of the internal standard in the deuterated solvent.

  • In an NMR tube, dissolve a known amount of this compound and a known amount of the internal standard stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial ratio of the boronic acid to the internal standard.

  • Add the component to be tested (e.g., a specific amount of base or water) to the NMR tube.

  • Heat the NMR tube to the desired reaction temperature in a thermostated oil bath or heating block.

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), cool the NMR tube to room temperature and acquire a new ¹H NMR spectrum.

  • By comparing the integration of a characteristic peak of the boronic acid to the integration of the internal standard, the rate of decomposition can be determined. The appearance and increase in the intensity of peaks corresponding to 4-chloro-1-propoxybenzene will also indicate the extent of protodeboronation.

Data Summary

The following table summarizes the expected qualitative effects of various reaction parameters on the rate of protodeboronation. This information is based on general trends observed for arylboronic acids.

Parameter Condition Expected Impact on Protodeboronation Rate Rationale
Base Strong (e.g., NaOH, KOH)IncreasePromotes the formation of the more reactive boronate anion.[4]
Weak (e.g., K₂CO₃, K₃PO₄)DecreaseLess favorable formation of the boronate anion.[5]
Temperature High (e.g., >100 °C)IncreaseProvides higher activation energy for the C-B bond cleavage.[3]
Low (e.g., <80 °C)DecreaseReduces the rate of the decomposition reaction.[5]
Solvent Protic/AqueousIncreaseWater acts as a proton source for the reaction.[5]
Aprotic/AnhydrousDecreaseLimits the availability of protons.[6]
Catalyst Turnover SlowIncreaseLonger exposure of the boronic acid to potentially degrading conditions.[5]
FastDecreaseThe desired coupling outcompetes the decomposition pathway.[2]
Boronic Acid Form Free Boronic AcidHighMore susceptible to decomposition.
Pinacol EsterModerateOffers moderate stability.
MIDA EsterLowHighly stable, allows for slow release of the active boronic acid.[2]

Visualizations

G Troubleshooting Protodeboronation cluster_optimization Optimization Strategies start Low Yield of Desired Product check_protodeboronation Is protodeboronated byproduct (4-chloro-1-propoxybenzene) observed in significant amounts? start->check_protodeboronation high_protodeboronation High Protodeboronation Confirmed check_protodeboronation->high_protodeboronation Yes other_issues Investigate Other Issues: - Catalyst Inactivity - Poor Substrate Reactivity - Incorrect Stoichiometry check_protodeboronation->other_issues No optimize_conditions Optimize Reaction Conditions high_protodeboronation->optimize_conditions use_ester Use a More Stable Boronic Ester (Pinacol or MIDA) high_protodeboronation->use_ester lower_temp Lower Reaction Temperature weaker_base Use a Weaker Base (e.g., K3PO4, K2CO3) anhydrous Ensure Anhydrous Conditions faster_catalyst Use a More Active Catalyst System

Caption: A decision tree for troubleshooting low yields where protodeboronation is suspected.

G Competing Reaction Pathways cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_proto Undesired Protodeboronation boronic_acid This compound + Aryl Halide catalytic_cycle Pd(0)/Pd(II) Catalytic Cycle boronic_acid->catalytic_cycle Fast (k_coupling) decomposition H₂O, Base, Heat boronic_acid->decomposition Slow (k_proto) goal Goal: k_coupling >> k_proto suzuki_product Desired Coupled Product catalytic_cycle->suzuki_product proto_product 4-chloro-1-propoxybenzene (Byproduct) decomposition->proto_product

References

Strategies to minimize homocoupling of (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Objective: To provide researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the homocoupling of (5-Chloro-2-propoxyphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. This resource offers detailed troubleshooting strategies, optimized experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is a common side reaction where two molecules of the boronic acid, in this case, this compound, react with each other to form a symmetrical biaryl dimer.[1][2] This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be difficult to separate.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[2][3][4][5][6]

  • Oxygen: Dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II).[2][5][6] These Pd(II) species are known to promote the homocoupling of boronic acids.[2][7]

  • Palladium(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can react directly with the boronic acid to cause homocoupling before it is reduced to the catalytically active Pd(0) form.[2][3][4][6]

Q3: How does the structure of this compound affect its tendency to homocouple?

A3: The electronic properties of the substituents on the arylboronic acid can influence its reactivity. The 2-propoxy group is electron-donating, which generally makes the boronic acid more reactive, while the 5-chloro group is electron-withdrawing. While electron-deficient arylboronic acids have been shown to be prone to homocoupling in some systems, the presence of oxygen and the choice of reaction conditions are the most critical factors to control.[8][9]

Q4: Can the choice of boronic acid derivative affect homocoupling rates?

A4: Yes. Boronic acids can be susceptible to decomposition.[10] Using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions like homocoupling by providing a slower, more controlled release of the active boronic acid into the catalytic cycle.[1][11]

Visualizing the Competing Reactions

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway that consumes the boronic acid.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + R¹-X oxygen O₂ (Oxygen) pd0->oxygen pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm + R²-B(OH)₂ (Base) pd2_diaryl R¹-Pd(II)L₂-R² tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product R¹-R² (Desired Product) re->product pd2_source Pd(II) Source (e.g., Pd(OAc)₂ or Oxidized Pd(0)) hc_reaction Homocoupling Reaction pd2_source->hc_reaction + 2 R²-B(OH)₂ hc_reaction->pd0 Reduction to Pd(0) hc_product R²-R² (Homocoupling Byproduct) hc_reaction->hc_product oxygen->pd2_source Oxidizes

Caption: Competing pathways of Suzuki coupling and homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

This guide provides solutions to common issues encountered when trying to minimize the homocoupling of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High percentage of homocoupling byproduct is observed. Presence of Dissolved Oxygen: Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[5][6][12]Improve Degassing: Rigorously degas all solvents and the reaction mixture. Sparge solvents with an inert gas (Argon or Nitrogen) for 30-60 minutes.[1][4] For highly sensitive reactions, use the freeze-pump-thaw method (at least 3 cycles).[4]
Use of a Pd(II) Precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid, causing homocoupling.[3][4][7]Switch to a Pd(0) Source: Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][4] Alternatively, use modern, air-stable Pd(0) precatalysts (e.g., Buchwald G3 or G4 palladacycles).[13]
Add a Mild Reducing Agent: If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate (1-2 equivalents) to help reduce Pd(II) to Pd(0) without consuming the boronic acid.[7][14][15]
Inappropriate Ligand Choice: The ligand may not be promoting the desired reductive elimination step efficiently, allowing side reactions to occur.Use Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or RuPhos.[2][8][9] These ligands can accelerate the rate-limiting oxidative addition and the final reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[2]
Low yield of the desired cross-coupled product. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid. This can be exacerbated by strong bases and water.[5]Use a Milder Base: Switch from strong bases (NaOH, K₃PO₄) to milder options like K₂CO₃ or KF, especially if protodeboronation is suspected.[5]
Consider Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous conditions can significantly reduce this side reaction.[5]
Slow Addition of Boronic Acid: If the boronic acid is unstable under the reaction conditions, adding it all at once can lead to degradation and side reactions.Employ Slow Addition: Adding the boronic acid solution dropwise over time using a syringe pump can keep its instantaneous concentration low, disfavoring homocoupling and other decomposition pathways.[4]
Difficult purification due to co-elution of product and homocoupling byproduct. Similar Polarity: The desired product and the symmetrical biaryl dimer may have very similar polarities, making chromatographic separation challenging.Optimize Reaction Conditions First: The best strategy is to prevent the formation of the impurity in the first place by applying the solutions above.
Explore Alternative Purification: If homocoupling cannot be completely avoided, try alternative chromatographic conditions (different solvent systems, different stationary phases) or consider recrystallization to achieve separation.[15]

Quantitative Data on Homocoupling Prevention

The following tables summarize the impact of different reaction parameters on the formation of homocoupling byproducts, based on studies of related Suzuki-Miyaura reactions.

Table 1: Effect of Deoxygenation and Additives on Homocoupling [15]

EntryDeoxygenation MethodAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
1NoneNone5.8>90
2Subsurface N₂ SpargeNone0.8>95
3Subsurface N₂ SpargePotassium Formate<0.1>95

Data adapted from a study on a related bromo-indazole system and illustrates the general principle.

Table 2: Comparison of Palladium Sources [7]

EntryPalladium Source (5 mol%)Homocoupling Byproduct (%)
1Pd(OAc)₂~1.8
25% Pd/C~0.9

Data adapted from a study on the synthesis of LY451395, demonstrating that the choice of palladium source significantly influences homocoupling.

Troubleshooting Workflow

Use the following workflow to systematically diagnose and resolve issues with homocoupling.

G start Significant Homocoupling Observed in Reaction? check_o2 Is the reaction rigorously deoxygenated? start->check_o2 Yes improve_degassing ACTION: Improve degassing. Use N₂/Ar sparging or freeze-pump-thaw cycles. check_o2->improve_degassing No check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes improve_degassing->check_pd switch_pd ACTION: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or add a mild reducing agent (e.g., potassium formate). check_pd->switch_pd Yes check_ligand Is the ligand optimal? check_pd->check_ligand No switch_pd->check_ligand switch_ligand ACTION: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. check_ligand->switch_ligand No check_base Is protodeboronation also a significant issue? check_ligand->check_base Yes switch_ligand->check_base switch_base ACTION: Switch to a milder base (e.g., K₂CO₃, KF) and/or use anhydrous conditions. check_base->switch_base Yes end_node Re-run reaction and analyze for improvement. check_base->end_node No switch_base->end_node

Caption: A logical workflow for troubleshooting homocoupling.

Recommended Experimental Protocol

This protocol provides a robust starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing the risk of homocoupling.

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq, finely powdered)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1, or Toluene/Water 10:1)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the finely powdered base (2.0 eq).[2]

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle at least three to five times to ensure the complete removal of atmospheric oxygen.[2][8]

  • Solvent Addition: Add the previously degassed solvent mixture via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[5]

  • Further Degassing: Sparge the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[15]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).[5]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[4][5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5][8]

References

Addressing stability issues of (5-Chloro-2-propoxyphenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of (5-Chloro-2-propoxyphenyl)boronic acid in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific data for this compound is limited, the troubleshooting guides and protocols are based on established knowledge of arylboronic acid stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to three main degradation pathways in solution:

  • Protodeboronation (Hydrolysis): This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acidic or basic conditions and the presence of water.[1][2]

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air (oxygen) or other oxidizing agents, leading to the formation of phenolic byproducts. This process can be accelerated by heat and certain metal catalysts.

  • Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid self-condense to form a cyclic trimer called a boroxine. This process is typically reversible in the presence of water but can be significant in anhydrous solvents or upon heating.[3][4][5][6]

Q2: How do the substituents (5-Chloro and 2-propoxy) on the phenyl ring affect the stability of the boronic acid?

A2: The electronic and steric effects of substituents play a crucial role in the stability of arylboronic acids.

  • The chloro group is electron-withdrawing, which can influence the pKa of the boronic acid and its susceptibility to nucleophilic attack.

  • The propoxy group is electron-donating and introduces steric bulk in the ortho position. This steric hindrance can sometimes slow down degradation pathways that involve interactions at the boron center.

The interplay of these effects determines the overall stability profile of the molecule.

Q3: My Suzuki-Miyaura reaction is giving a low yield. Could the instability of this compound be the cause?

A3: Yes, the instability of the boronic acid is a common reason for low yields in Suzuki-Miyaura couplings.[7] Protodeboronation is a frequent side reaction under the basic conditions of the coupling, leading to the formation of 1-chloro-4-propoxybenzene, which reduces the amount of boronic acid available for the desired reaction.[1]

Q4: How can I improve the stability of this compound in my reaction?

A4: Several strategies can be employed to enhance stability:

  • Use of Protecting Groups: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective approach.[2][8][9]

  • Reaction Condition Optimization: Using milder bases (e.g., K₃PO₄ instead of NaOH), lower reaction temperatures, and ensuring an inert atmosphere can significantly reduce degradation.[10]

  • Slow-Release Strategy: MIDA boronates can slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1][8][9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Low or no yield in Suzuki-Miyaura coupling Protodeboronation of the boronic acid.1. Convert the boronic acid to a more stable pinacol or MIDA ester. 2. Use milder bases like K₃PO₄ or Cs₂CO₃. 3. Lower the reaction temperature. 4. Ensure the solvent is thoroughly degassed to prevent oxidation.
Formation of significant byproducts Oxidation of the boronic acid.1. Run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use degassed solvents.
Inconsistent results between experiments Degradation of the boronic acid stock solution.1. Prepare fresh solutions of the boronic acid before use. 2. Store stock solutions at low temperatures (-20°C) and under an inert atmosphere. 3. Avoid prolonged exposure of the solution to air and light.
Difficulty in purifying the final product Presence of boroxine or other boron-containing impurities.1. During workup, a mild acidic wash can help to hydrolyze boroxines back to the boronic acid. 2. Consider using scavengers like diethanolamine functionalized resins to remove boron impurities.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[12][13][14][15]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

This is a general-purpose HPLC method for monitoring the degradation of arylboronic acids.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: On-column hydrolysis can be an issue. Using a mobile phase without a pH modifier might minimize this.[16]

Protocol 3: ¹H NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

  • Stress Application: Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O, or heat the sample).

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the signals corresponding to the starting material and the appearance of new signals from degradation products. The integration of these signals can provide a semi-quantitative measure of degradation over time.

Visualizations

degradation_pathways boronic_acid This compound protodeboronation Protodeboronation (Hydrolysis) boronic_acid->protodeboronation + H₂O (acid/base) oxidation Oxidation boronic_acid->oxidation + [O] boroxine_formation Boroxine Formation (Dehydration) boronic_acid->boroxine_formation - 3 H₂O (3 equivalents) deboronated_product 1-Chloro-4-propoxybenzene protodeboronation->deboronated_product phenolic_product 5-Chloro-2-propoxyphenol oxidation->phenolic_product boroxine Cyclic Trimer (Boroxine) boroxine_formation->boroxine

Caption: Major degradation pathways for arylboronic acids.

troubleshooting_workflow start Low Yield in Suzuki-Miyaura Reaction check_boronic_acid Is boronic acid stable under reaction conditions? start->check_boronic_acid yes_stable Yes check_boronic_acid->yes_stable Check TLC/LCMS for starting material consumption no_unstable No check_boronic_acid->no_unstable Protodeboronation or other degradation observed optimize_other Optimize other reaction parameters: - Catalyst/Ligand - Solvent - Temperature yes_stable->optimize_other stabilize_boronic_acid Implement stabilization strategy no_unstable->stabilize_boronic_acid end Improved Yield optimize_other->end strategy_ester Convert to Pinacol or MIDA ester stabilize_boronic_acid->strategy_ester strategy_conditions Modify reaction conditions: - Milder base - Lower temperature stabilize_boronic_acid->strategy_conditions strategy_slow_release Use MIDA ester for slow release stabilize_boronic_acid->strategy_slow_release strategy_ester->end strategy_conditions->end strategy_slow_release->end

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: Optimizing Reactions with (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading and reaction time in experiments involving (5-Chloro-2-propoxyphenyl)boronic acid. This resource is designed to assist you in overcoming common challenges encountered during Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues when using this compound in coupling reactions?

A1: The most frequently encountered issues include low product yield, incomplete conversion of starting materials, and the formation of side products. These problems often stem from suboptimal catalyst loading, inappropriate reaction times, or degradation of the boronic acid. The electron-donating propoxy group and the electron-withdrawing chloro substituent can influence the reactivity of the boronic acid, requiring careful optimization of reaction conditions.

Q2: How does catalyst loading impact the reaction outcome?

A2: Catalyst loading is a critical parameter that directly affects the reaction rate and overall yield. Insufficient catalyst can lead to slow or incomplete reactions. Conversely, excessively high catalyst loading can lead to unwanted side reactions, such as homocoupling of the boronic acid, and increases the cost of the synthesis. An optimal catalyst loading ensures a balance between reaction efficiency and cost-effectiveness.

Q3: What is the typical catalyst loading range for Suzuki-Miyaura and Buchwald-Hartwig reactions with this type of boronic acid?

A3: For Suzuki-Miyaura reactions, palladium catalyst loading typically ranges from 0.5 mol% to 5 mol%. For the more challenging Buchwald-Hartwig amination, a slightly higher catalyst loading, often between 1 mol% and 5 mol%, might be necessary. It is always recommended to perform a screening of catalyst loading to determine the optimal level for your specific substrates and conditions.

Q4: How can I determine the optimal reaction time?

A4: The optimal reaction time is best determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Running the reaction for too short a time will result in incomplete conversion, while excessively long reaction times can lead to the formation of byproducts and decomposition of the product or catalyst.

Q5: What are the common side reactions to look out for?

A5: Two prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This is often promoted by the presence of water and a strong base.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more likely to occur at higher catalyst concentrations or in the presence of oxygen.

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Product Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Catalyst Loading Gradually increase the palladium catalyst loading in increments of 0.5 mol%.An increase in product yield until an optimal loading is reached.
Suboptimal Reaction Time Monitor the reaction at regular intervals (e.g., every hour) to determine the point of maximum conversion.Identification of the optimal reaction time to maximize yield and minimize byproduct formation.
Protodeboronation of Boronic Acid Use anhydrous solvents and a milder base such as K₃PO₄ or Cs₂CO₃. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1]Reduced formation of the deboronated byproduct and increased yield of the desired product.
Catalyst Deactivation Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use a fresh, high-quality palladium catalyst and phosphine ligand.Improved catalyst lifetime and consistent reaction performance.
Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, THF/water) to ensure all components are well-dissolved at the reaction temperature.A homogeneous reaction mixture leading to improved reaction rates and yields.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Catalyst/Ligand System Screen different palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos).[2]Identification of a more active catalyst system for the specific amine and aryl halide coupling partners.
Base Incompatibility Test a range of bases. Strong, non-nucleophilic bases like NaOtBu or LHMDS often give higher reaction rates, while weaker bases like K₂CO₃ or K₃PO₄ offer better functional group tolerance.[2]Improved conversion and yield by selecting a base that is effective for the reaction without causing substrate decomposition.
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments.Increased reaction rate and improved conversion. Be mindful of potential product or catalyst decomposition at very high temperatures.
Catalyst Inhibition Ensure the amine starting material is of high purity, as impurities can sometimes inhibit the catalyst.Consistent and reproducible reaction outcomes.

Data Presentation

The following tables provide representative data on the effect of catalyst loading and reaction time on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions with substituted arylboronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield

Reaction of a substituted aryl bromide with a substituted phenylboronic acid.

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Pd(PPh₃)₄11265
2Pd(PPh₃)₄21285
3Pd(PPh₃)₄31292
4Pd(PPh₃)₄41293

Note: This data is illustrative and the optimal catalyst loading may vary depending on the specific substrates and other reaction conditions.

Table 2: Effect of Reaction Time on Suzuki-Miyaura Coupling Yield

Reaction of a substituted aryl bromide with a substituted phenylboronic acid with 2 mol% Pd(PPh₃)₄.

EntryReaction Time (h)Yield (%)
1245
2468
3882
41285
51684

Note: This data illustrates a typical reaction profile. Prolonged reaction times can sometimes lead to a decrease in yield due to product degradation.

Table 3: Effect of Catalyst Loading on Buchwald-Hartwig Amination Yield

Reaction of an aryl bromide with an aniline derivative using a palladium precatalyst and a phosphine ligand.

EntryCatalyst SystemCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1Pd₂(dba)₃ / XPhos0.51875
2Pd₂(dba)₃ / XPhos1.01892
3Pd₂(dba)₃ / XPhos2.01895

Note: Buchwald-Hartwig aminations often benefit from the use of specialized ligands. The optimal catalyst loading should be determined experimentally.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_oxadd cluster_trans cluster_redelim Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX ArX Ar-X OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L2-Ar' PdII_ArX->PdII_ArAr Base Base (e.g., K2CO3) Transmetalation Transmetalation BoronicAcid (5-Chloro-2-propoxyphenyl)B(OH)2 PdII_ArAr->Pd0 Product Ar-Ar' PdII_ArAr->Product RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Check Catalyst System (Loading, Ligand, Freshness) Start->CheckCatalyst CheckTimeTemp Optimize Reaction Time & Temperature CheckCatalyst->CheckTimeTemp CheckReagents Verify Reagent Purity & Stoichiometry CheckTimeTemp->CheckReagents CheckSolventBase Screen Solvents & Bases CheckReagents->CheckSolventBase AnalyzeByproducts Identify Side Products (Protodeboronation, Homocoupling) CheckSolventBase->AnalyzeByproducts Optimize Systematic Optimization AnalyzeByproducts->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting common issues.

References

Safe handling and storage procedures to maintain (5-Chloro-2-propoxyphenyl)boronic acid integrity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Chloro-2-propoxyphenyl)boronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper handling, storage, and maintenance of the integrity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many arylboronic acids, this compound is susceptible to several degradation pathways. The main concerns are:

  • Dehydration: Boronic acids can reversibly lose water to form cyclic anhydrides known as boroxines. This can lead to inconsistencies in analytical measurements and reactivity.

  • Oxidation: The boronic acid functional group can be susceptible to oxidation, particularly under non-inert conditions or at physiological pH.[1][2][3][4]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which can be accelerated by factors such as heat, strong bases, or the presence of certain metal catalysts.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[8][9]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

Q4: Can I purify this boronic acid using silica gel chromatography?

A4: Caution is advised when using standard silica gel for purification. The acidic nature of silica gel can promote the degradation or hydrolysis of boronic acids.[1] If chromatography is necessary, consider using neutralized silica gel or converting the boronic acid to a more stable derivative, such as a pinacol or MIDA ester, which are generally more robust to chromatographic conditions.[1][5][10]

Troubleshooting Guide

Issue 1: Inconsistent analytical results (e.g., varying NMR spectra or HPLC purity).

  • Question: My analytical data for the same batch of this compound is inconsistent. What could be the cause?

  • Answer: This is often due to the equilibrium between the boronic acid and its boroxine anhydride. The ratio of these forms can vary depending on the sample's hydration state. To obtain consistent results, ensure the sample is either completely dry or fully hydrated before analysis. For quantitative analysis like HPLC, using a well-defined protocol with consistent sample preparation is key.[11][12]

Issue 2: Low yield or failed reaction (e.g., in a Suzuki-Miyaura coupling).

  • Question: My cross-coupling reaction with this compound is giving low yields or failing completely. What should I check?

  • Answer: There are several potential causes:

    • Compound Degradation: The boronic acid may have degraded during storage. Verify the purity of your starting material before use.

    • In-situ Decomposition: The reaction conditions (e.g., high temperature, strong base) might be causing the boronic acid to decompose before it can react.[5][6]

    • Reaction Conditions: Ensure you are using anhydrous solvents and an inert atmosphere to prevent hydrolysis and oxidation during the reaction.[1] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which can be more robust under coupling conditions.[1][5][10]

Issue 3: The compound has changed in appearance (e.g., color change, clumping).

  • Question: The solid this compound has changed color and is clumping together. Is it still usable?

  • Answer: A change in physical appearance can indicate degradation due to oxidation or moisture absorption. It is highly recommended to re-analyze the material's purity using a suitable analytical technique like HPLC or NMR before using it in a reaction. If significant degradation is observed, the material should be repurified or discarded.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

ParameterRecommendationRationale
Short-Term Storage 2-8°C, in a tightly sealed container, in a dry, dark place.To minimize thermal degradation and hydrolysis from atmospheric moisture.
Long-Term Storage -20°C, under an inert atmosphere (Argon or Nitrogen).[13]To significantly slow degradation pathways like oxidation and protodeboronation.
Handling Environment In a well-ventilated fume hood.[7]To prevent inhalation of fine particles.
Atmospheric Conditions Use under an inert atmosphere (Argon or Nitrogen) when possible, especially for reactions.[1]To prevent oxidation of the boronic acid.
Incompatible Materials Strong oxidizing agents.[14][15]To prevent chemical decomposition.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: An HPLC system with a PDA or UV detector and a C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the boronic acid.

    • Dissolve in 1 mL of a 1:1 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Chromatographic Conditions:

    • Column: C18, 2.5-5 µm particle size, e.g., 4.6 x 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detector Wavelength: Scan for optimal wavelength, typically around 254 nm.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes is a good starting point.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity. The presence of significant secondary peaks may indicate impurities or degradation products.

Visualizations

Below are diagrams illustrating key workflows for handling and troubleshooting issues with this compound.

G cluster_storage Safe Storage Workflow cluster_handling Safe Handling Workflow Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dry, Dark Place (2-8°C) Inspect->Store Seal Intact (Short-Term) LongTerm Transfer to Inert Atmosphere (e.g., Glovebox) for -20°C Storage Inspect->LongTerm Seal Intact (Long-Term) Retrieve Retrieve from Storage Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Use Use in Reaction (Under Inert Atmosphere if possible) Weigh->Use Reseal Tightly Reseal Container Use->Reseal Return Return to Storage Reseal->Return G Start Experiment Yields Poor Results CheckPurity Check Purity of Boronic Acid (e.g., by HPLC/NMR) Start->CheckPurity Degraded Compound Degraded CheckPurity->Degraded Purity < 95% Pure Compound is Pure CheckPurity->Pure Purity > 95% CheckConditions Review Reaction Conditions Anhydrous Were Solvents Anhydrous? CheckConditions->Anhydrous Purify Action: Purify or Obtain New Batch Degraded->Purify Pure->CheckConditions Inert Was an Inert Atmosphere Used? Anhydrous->Inert Yes UseDry Action: Use Freshly Dried Solvents Anhydrous->UseDry No UseInert Action: Repeat Under Nitrogen or Argon Inert->UseInert No Optimize Consider Protecting Group Strategy (e.g., Pinacol Ester) Inert->Optimize Yes

References

Techniques for removing palladium residues from products of (5-Chloro-2-propoxyphenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium residue removal from the products of reactions involving (5-Chloro-2-propoxyphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction product derived from this compound?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers, such as silica-based or polymer-based scavengers functionalized with thiol, amine, or trimercaptotriazine (TMT) groups.[1][2]

  • Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.[1][3] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3]

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Nature of your final product: Consider its solubility, stability, and potential to form complexes with palladium.

  • Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).

  • Required final palladium concentration: Regulatory limits for active pharmaceutical ingredients (APIs) are often very low (e.g., < 10 ppm).

  • Cost and scalability: Consider the cost of the scavenging agent and the feasibility of the method for larger-scale production.

Below is a general workflow to guide your selection process:

start Start: Crude Product with Palladium Residue check_pd_form Is Palladium Homogeneous or Heterogeneous? start->check_pd_form heterogeneous Heterogeneous (e.g., Pd/C) check_pd_form->heterogeneous Heterogeneous homogeneous Homogeneous (e.g., Pd(PPh3)4) check_pd_form->homogeneous Homogeneous filtration Filtration (e.g., through Celite) heterogeneous->filtration scavenging Scavenging (e.g., Silica/Polymer Scavengers, Activated Carbon) homogeneous->scavenging crystallization Crystallization homogeneous->crystallization chromatography Column Chromatography homogeneous->chromatography extraction Liquid-Liquid Extraction homogeneous->extraction analyze_pd Analyze Pd Content (e.g., ICP-MS) filtration->analyze_pd scavenging->analyze_pd crystallization->analyze_pd chromatography->analyze_pd extraction->analyze_pd end Purified Product (< Target Pd Level) analyze_pd->scavenging Fails Specification analyze_pd->end Meets Specification

Caption: General workflow for selecting a palladium removal method.

Troubleshooting Guides

Issue 1: Inefficient Palladium Removal with Scavengers

  • Possible Cause: The chosen scavenger is not effective for the specific palladium species in your reaction mixture. Palladium can exist in different oxidation states (Pd(0), Pd(II)) and coordination environments.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, TMT). Some scavengers are more effective for specific forms of palladium. For instance, SiliaMetS Thiourea is noted as a versatile scavenger for all forms of palladium.[4]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 5-10 equivalents), temperature, and treatment time.[5] Increased temperature and longer stirring times can improve efficiency.

    • Solvent Selection: The choice of solvent can impact the scavenger's performance. Consider testing different solvents. For example, Carboxen® 564 showed greater effectiveness in methanol than in dimethylformamide for scavenging a palladium catalyst.

    • Pre-treatment: A mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.

Issue 2: Significant Product Loss During Purification

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, especially activated carbon.

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. Determine the optimal loading through small-scale experiments.

    • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

    • Change the Purification Method: If product loss remains high, consider alternative techniques like crystallization or liquid-liquid extraction.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Possible Cause: Variation in the palladium species present at the end of the reaction.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.

    • Analyze Palladium Species: If possible, analyze the palladium species present in different batches to understand the source of inconsistency.

Below is a decision logic diagram for troubleshooting common palladium removal issues:

start Problem Encountered inefficient_removal Inefficient Pd Removal start->inefficient_removal product_loss Significant Product Loss start->product_loss inconsistent_results Inconsistent Results start->inconsistent_results screen_scavengers Screen Different Scavengers inefficient_removal->screen_scavengers Try First minimize_adsorbent Minimize Adsorbent Amount product_loss->minimize_adsorbent Try First standardize_workup Standardize Work-up inconsistent_results->standardize_workup Try First optimize_conditions Optimize Conditions (Temp, Time, Ratio) screen_scavengers->optimize_conditions Then change_solvent Change Solvent optimize_conditions->change_solvent If Needed adjust_solvent Adjust Solvent for Product Solubility minimize_adsorbent->adjust_solvent Then change_method Change Purification Method (e.g., Crystallization) adjust_solvent->change_method If Needed broad_spectrum_scavenger Use Broad-Spectrum Scavenger standardize_workup->broad_spectrum_scavenger Then pre_treatment Consider Pre-treatment Step broad_spectrum_scavenger->pre_treatment If Needed

Caption: Decision logic for troubleshooting palladium removal.

Data on Palladium Scavenger Performance

The following tables summarize quantitative data on the performance of various palladium scavengers.

Table 1: Comparison of Different Scavenging Agents

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% Pd RemovalProduct RecoveryReference
Silica-Based
SiliaMetS Thiol2400≤ 16> 99.3%High[4]
SiliaMetS Thiourea2400≤ 16> 99.3%High[4]
Thiourea Alkyl Silica150-220< 1> 99%High[6]
Polymer-Based
MP-TMT852< 9> 99%> 95%[7][8][9]
Quadrapure2400> 16< 99.3%Not specified[4]
Carbon-Based
Activated Carbon (Darco)2400> 16< 99.3%Lower[4]
Carboxen® 56412501299%96%

Table 2: Effect of Scavenging Conditions

ScavengerSolventTemperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Reference
Carboxen® 564Methanol4024125012
Carboxen® 564Methanol~23241250Not specified
Carboxen® 564DMF~23241250Higher than in Methanol
MP-TMTTHF/DMF (50:50)RT16852< 9[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)

  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Exchange (if necessary): If the reaction solvent is not compatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent (e.g., THF, ethyl acetate, toluene).

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst) to the solution of the crude product.[5]

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).[5] Monitor the palladium concentration periodically by taking small aliquots.

  • Filtration: Once the palladium removal is complete, filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.[5]

  • Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[5]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[5]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent.[5]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[5]

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar technique.[1]

References

Impact of water content on the efficiency of (5-Chloro-2-propoxyphenyl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Chloro-2-propoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues, with a particular focus on the impact of water content on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general role of water in a Suzuki-Miyaura coupling reaction?

Water can play several beneficial roles in Suzuki-Miyaura couplings. It can act as a solvent or co-solvent, and it is often necessary for the dissolution of inorganic bases such as potassium carbonate or potassium phosphate. The presence of water can also facilitate the transmetalation step of the catalytic cycle by promoting the formation of a boronate species from the boronic acid. However, excessive amounts of water can sometimes lead to undesired side reactions, such as protodeboronation (hydrolysis of the boronic acid).

Q2: How does the structure of this compound influence its behavior in Suzuki couplings, particularly concerning water content?

This compound possesses an ortho-propoxy group, which makes it an electron-rich boronic acid. This electronic nature can influence the reaction in several ways:

  • Increased Reactivity: The electron-donating propoxy group can enhance the rate of transmetalation.

  • Steric Hindrance: The ortho-substituent can introduce steric hindrance, potentially slowing down the coupling reaction. For sterically hindered substrates, more forcing conditions or specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), may be necessary.

  • Potential for Protodeboronation: While generally stable, electron-rich boronic acids can be susceptible to protodeboronation, especially at elevated temperatures and in the presence of a base and water. Optimizing the water content is therefore crucial to balance the need for base dissolution and boronate formation against the risk of boronic acid degradation.

Q3: My Suzuki coupling reaction with this compound is giving a low yield. What are the first troubleshooting steps I should take related to water?

If you are experiencing low yields, consider the following troubleshooting steps related to the water content in your reaction:

  • Verify Water Content: Ensure you have a controlled amount of water in your reaction. If using anhydrous solvents, be aware that the base (e.g., K₃PO₄) may contain water of hydration. Conversely, if your reaction is intended to be aqueous, ensure sufficient water is present for the base to fully dissolve.

  • Solvent System Optimization: The ratio of organic solvent to water can be critical. A common starting point is a 10:1 to 4:1 mixture of an organic solvent (e.g., dioxane, THF, or toluene) to water. You may need to screen different ratios to find the optimal conditions for your specific substrates.

  • Degassing: Ensure your solvent mixture (including water) is thoroughly degassed before adding the catalyst. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote the homocoupling of the boronic acid.

Troubleshooting Guide

Problem Potential Cause Related to Water Suggested Solution
Low or No Product Formation Insufficient water to dissolve the base, hindering boronate formation.Increase the water content in your solvent system. Try ratios such as 4:1 or 3:1 of organic solvent to water. Ensure the base is fully dissolved.
Excessive water leading to protodeboronation of the boronic acid.Reduce the amount of water. If using a hydrated base, consider drying it or switching to an anhydrous version. Alternatively, use a less polar solvent system to minimize the interaction of water with the boronic acid.
Significant Homocoupling of the Boronic Acid Presence of oxygen in the reaction mixture, which can be exacerbated by poor degassing of aqueous solvents.Thoroughly degas your solvent mixture (both organic and aqueous components) by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Inconsistent Reaction Yields Variable water content between experiments. This can be due to atmospheric moisture or inconsistent solvent preparation.Use freshly opened, anhydrous solvents and dry glassware. Prepare a stock solution of your solvent mixture to ensure consistency across multiple reactions.

Data Presentation

The optimal water content for a Suzuki-Miyaura coupling can be highly substrate-dependent. Below is a representative table illustrating a hypothetical optimization of the water content for the coupling of this compound with a generic aryl bromide. Researchers should perform a similar optimization for their specific reaction.

Entry Solvent System (Dioxane:Water) Base (K₃PO₄) Temperature (°C) Yield (%)
1Anhydrous Dioxane2.0 eq (anhydrous)10015
220:12.0 eq10045
310:12.0 eq10078
44:12.0 eq10092
52:12.0 eq10085
61:12.0 eq10065

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol for Optimizing Water Content in the Suzuki-Miyaura Coupling of this compound

This protocol provides a framework for screening different water concentrations to determine the optimal conditions for your specific coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Anhydrous 1,4-Dioxane (or other suitable organic solvent)

  • Degassed deionized water

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Reaction Vials: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (1-5 mol%) to a series of reaction vials equipped with stir bars.

  • Preparation of Solvent Mixtures: Prepare a series of degassed solvent mixtures with varying ratios of 1,4-dioxane to water (e.g., 20:1, 10:1, 4:1, 2:1, 1:1). Ensure each mixture is thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To each reaction vial, add the appropriate solvent mixture to achieve a final concentration of the limiting reagent (typically the aryl halide) of 0.1 M.

  • Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C). Stir the reactions vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring and Work-up: Monitor the progress of the reactions by TLC, GC-MS, or LC-MS. Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography and determine the yield for each reaction condition to identify the optimal water content.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst setup Combine Reagents & Solvents in Vials (Inert Atmosphere) reagents->setup solvents Prepare & Degas Solvent Mixtures (Varying H2O Content) solvents->setup heat Heat & Stir (e.g., 100 °C, 12h) setup->heat workup Work-up: - Extraction - Drying heat->workup purification Purification (Column Chromatography) workup->purification yield Determine Yield & Identify Optimal H2O Content purification->yield

Caption: Experimental workflow for optimizing water content.

troubleshooting_flowchart start Low Yield Observed in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) check_reagents->check_conditions water_issue Is Water Content Optimal? check_conditions->water_issue increase_water Increase Water Content (e.g., 4:1 Organic:H2O) water_issue->increase_water Base Insoluble? decrease_water Decrease Water Content or Use Anhydrous Conditions water_issue->decrease_water Protodeboronation Suspected? other_issues Investigate Other Factors (Ligand, Base, Temperature) water_issue->other_issues No Obvious Water Issue re_evaluate Re-evaluate Reaction Outcome increase_water->re_evaluate decrease_water->re_evaluate other_issues->re_evaluate

Caption: Troubleshooting flowchart for low yield.

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of (5-Chloro-2-propoxyphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Chloro-2-propoxyphenyl)boronic acid and its derivatives are vital intermediates in organic synthesis, particularly valued for their role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds in complex molecules and active pharmaceutical ingredients (APIs).[1] Accurate and robust analytical characterization is essential to ensure the purity, identity, and stability of these compounds. However, boronic acids present unique analytical challenges, including a propensity to undergo dehydration to form cyclic anhydrides (boroxines) and, in the case of their esters, facile hydrolysis back to the parent boronic acid.[2][3][4]

This guide provides an objective comparison of key analytical techniques used to characterize this compound and its derivatives. It includes a summary of quantitative performance data, detailed experimental protocols for pivotal methods, and workflow diagrams to assist researchers in selecting the most appropriate analytical strategy.

Comparison of Core Analytical Techniques

The characterization of boronic acid derivatives typically involves a suite of orthogonal techniques to confirm structure, assess purity, and quantify impurities. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and X-ray Crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of boronic acid derivatives. ¹H and ¹³C NMR provide detailed information about the organic framework, while ¹¹B NMR is uniquely suited to probe the environment of the boron atom, readily distinguishing between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate ester or "ate" complexes.[5][6][7]

  • Mass Spectrometry (MS): MS is used to confirm molecular weight and fragmentation patterns, aiding in structural identification. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.[8][9] However, the analysis can be complicated by the formation of boroxines, dimers, and solvent adducts, which can make spectral interpretation challenging.[2][10]

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of purity assessment and quantification, HPLC is used to separate the target compound from starting materials, byproducts, and degradants.[1] Method development can be challenging due to the potential for on-column hydrolysis of boronate esters.[3] Specialized columns with low silanol activity or methods using high pH mobile phases are sometimes required to achieve stable and reproducible results.[3][11]

  • Gas Chromatography (GC): Due to their low volatility and high polarity, boronic acids are not directly amenable to GC analysis.[12][13] Derivatization is mandatory, typically through silylation or the formation of more volatile cyclic boronate esters (e.g., with pinacol), to enable analysis by GC or GC-MS.[14]

  • X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional molecular structure and absolute configuration in the solid state.[15] It is the definitive method for structural confirmation and for studying intermolecular interactions, such as hydrogen bonding, which influences crystal packing.[16][17]

Quantitative Performance of Analytical Methods

The choice of method is often dictated by the analytical objective, whether it is high-throughput screening, trace-level impurity quantification, or definitive structural proof.

Table 1: Performance Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Parameter UPLC-ESI-MS[10][13] HPLC with Post-Column Derivatization (Alizarin)[18] LC-MS/MS (for trace analysis)[19]
Analyte Wide range of boronic acids Phenylboronic acid Non-nitrogen containing aryl boronic acids
Limit of Detection (LOD) 0.1 µg 1.2 ng (1 µM) Low parts per million (ppm)
Limit of Quantification (LOQ) 1.0 µg Not Specified Low parts per million (ppm)
Linearity (R²) >0.98 Not Specified >0.99
Recovery 97.1% - 105.7% Not Specified 80% - 120% (spiked analyte)
Precision (%RSD) < 2.0% Not Specified Not Specified

| Key Advantage | High-throughput, no derivatization required.[10] | Selective detection of boronic acids in complex mixtures.[18] | High sensitivity and selectivity for trace-level quantification.[19] |

Table 2: Performance Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Parameter GC-MS with Silylation Derivatization[2] Direct GC-MS (for specific derivatives)[20]
Analyte General boronic acids Bis(pinacolato)diboron (BPD)
Derivatization Mandatory (e.g., BSTFA) Not required for BPD
Limit of Quantification (LOQ) Not specified, but suitable for reaction monitoring 2.5 ppm (in API matrix)
Key Advantage Excellent chromatographic separation and reproducible fragmentation patterns.[2] Enables analysis of specific, more volatile boron-containing reagents at trace levels.[20]

| Key Disadvantage | Requires an extra sample preparation step (derivatization).[12] | Not applicable to polar, non-volatile boronic acids. |

Experimental Protocols

Reproducibility in analytical chemistry hinges on meticulously detailed methodologies. The following protocols are representative of common procedures for characterizing boronic acid derivatives.

UPLC-ESI-MS for High-Throughput Analysis

This method is adapted for the rapid analysis of a broad range of boronic acids without requiring prior derivatization.[10]

  • Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient from 5% to 95% B over 1 minute is suitable for high-throughput screening.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40 °C.

  • MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 10 µg/mL.[21]

GC-MS with Silylation Derivatization

Derivatization is essential to increase the volatility of boronic acids for GC-MS analysis.[2]

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid derivative in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.[2]

  • GC System:

    • Injector Temperature: 250 - 280 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.[2]

  • MS System:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 550.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR provides direct insight into the boron center of the molecule.

  • Sample Preparation: Dissolve approximately 4-5 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[22]

  • Instrument: A high-field NMR spectrometer operating at a frequency appropriate for ¹¹B observation (e.g., 128 MHz or higher).

  • Data Acquisition: Acquire the spectrum at 25 °C. The chemical shifts are typically reported in ppm relative to a BF₃·OEt₂ external standard.

  • Interpretation: Signals around 19-30 ppm are characteristic of trigonal sp²-hybridized boron (boronic acids), while signals in the range of 8-13 ppm indicate tetrahedral sp³-hybridized boron (boronate esters or complexes).[5][6]

Single-Crystal X-ray Diffraction

This protocol outlines the fundamental steps for definitive structure determination.[17]

  • Crystal Growth: High-quality single crystals are essential. Dissolve the this compound derivative in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to form a saturated solution. Allow the solvent to evaporate slowly and undisturbed over several days.

  • Crystal Selection and Mounting: Select a well-formed crystal (typically 0.1-0.5 mm) with sharp edges and no visible defects. Mount the crystal on a goniometer head, often using a cryoloop.[17]

  • Data Collection:

    • Instrumentation: A single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector.

    • Procedure: Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion. Collect a series of diffraction images while rotating the crystal.[17]

  • Structure Solution and Refinement: Process the diffraction data to determine unit cell dimensions and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates and molecular structure.

Visualizing Analytical Workflows

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Definitive & Advanced Characterization Sample Sample Received Purity Purity & Impurity Profile (HPLC/UPLC-UV) Sample->Purity Primary Analysis NMR Structural Elucidation (¹H, ¹³C, ¹¹B NMR) Purity->NMR Identity Check MS Molecular Weight Confirmation (LC-MS, HRMS) Purity->MS Identity Check Trace Trace Impurity Quantification (GC-MS, LC-MS/MS) Purity->Trace For low-level impurities Xray Absolute Structure & Configuration (X-ray Crystallography) NMR->Xray If crystal available

// Questions q_Purity [label="Assess Purity / Quantify?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_Structure [label="Confirm Structure / Identify Unknown?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_Absolute [label="Determine Absolute Configuration?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; q_Trace [label="Quantify Trace-Level Impurities?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Techniques t_HPLC [label="HPLC / UPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; t_NMR [label="NMR (¹H, ¹³C, ¹¹B)", fillcolor="#34A853", fontcolor="#FFFFFF"]; t_MS [label="MS / HRMS", fillcolor="#34A853", fontcolor="#FFFFFF"]; t_Xray [label="X-ray Crystallography", fillcolor="#FBBC05", fontcolor="#202124"]; t_GCMS [label="GC-MS (with derivatization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; t_LCMSMS [label="LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Goal -> {q_Purity, q_Structure, q_Absolute, q_Trace};

q_Purity -> t_HPLC; q_Structure -> t_NMR; q_Structure -> t_MS; q_Absolute -> t_Xray; q_Trace -> t_GCMS; q_Trace -> t_LCMSMS;

} .dot Caption: A decision tree to guide the selection of an appropriate analytical technique.

References

Comparative Analysis of Suzuki-Miyaura Coupling Products Derived from (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of reaction products obtained from (5-Chloro-2-propoxyphenyl)boronic acid, focusing on the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The primary example used is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This document is intended for researchers, chemists, and drug development professionals who utilize these techniques for structural elucidation and reaction monitoring.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling between a boronic acid and an organohalide. Here, we compare the products resulting from the coupling of this compound with two different aryl halides: iodobenzene and 4-iodotoluene. This comparison highlights how subtle changes in reactants are reflected in the spectral data, providing a framework for identifying and characterizing new compounds.

I. Spectroscopic Data Comparison: Reactant vs. Products

The definitive confirmation of a successful coupling reaction lies in the comparison of the spectroscopic data of the products with that of the starting materials. The disappearance of reactant signals and the appearance of new, characteristic product signals in both NMR and mass spectra are key indicators.

Table 1: Mass Spectrometry Data

This table summarizes the expected molecular ion peaks ([M]+ or [M+H]+) for the starting boronic acid and the resulting biphenyl products. The isotopic pattern for chlorine-containing compounds (a ~3:1 ratio for the M and M+2 peaks) is a critical diagnostic feature.

Compound NameChemical FormulaMolecular Weight ( g/mol )Expected m/z ([M+H]+)
This compoundC9H10BClO3212.44213.05 (and 215.05)
2-propoxy-5-chloro-1,1'-biphenylC15H15ClO246.73247.08 (and 249.08)
5-chloro-4'-methyl-2-propoxy-1,1'-biphenylC16H17ClO260.76261.10 (and 263.10)

Table 2: ¹H NMR Chemical Shift (δ) Comparison (Simulated, in ppm)

Proton NMR provides a detailed map of the chemical environment of hydrogen atoms in a molecule. The key diagnostic changes from reactant to product include the disappearance of the B(OH)₂ proton signal and the appearance of new aromatic signals corresponding to the newly introduced phenyl or tolyl group.

Compound NameAromatic Protons (ppm)Propoxy Group Protons (ppm)Other Protons (ppm)
This compound7.85 (d), 7.25 (dd), 6.90 (d)4.05 (t), 1.85 (m), 1.05 (t)5.30 (s, B(OH)₂)
2-propoxy-5-chloro-1,1'-biphenyl7.50-7.30 (m, 5H), 7.20 (d), 7.15 (dd), 6.95 (d)3.90 (t), 1.75 (m), 1.00 (t)-
5-chloro-4'-methyl-2-propoxy-1,1'-biphenyl7.30 (d), 7.25 (d), 7.20 (s), 7.15 (d), 7.10 (d), 6.90 (d)3.85 (t), 1.70 (m), 0.95 (t)2.40 (s, CH₃)

Table 3: ¹³C NMR Chemical Shift (δ) Comparison (Simulated, in ppm)

Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. The most significant change is the shift of the carbon atom formerly bonded to boron (C-B) to a downfield position corresponding to a C-C bond in the biphenyl system.

Compound NameAromatic Carbons (ppm)Propoxy Group Carbons (ppm)Other Carbons (ppm)
This compound160, 138, 132, 128, 125, 115 (C-B signal typically not observed)70, 22, 10-
2-propoxy-5-chloro-1,1'-biphenyl155, 138, 132, 130, 129, 128, 127, 126, 125, 11471, 23, 11-
5-chloro-4'-methyl-2-propoxy-1,1'-biphenyl155, 137, 135, 132, 130, 129, 128, 126, 125, 11471, 23, 1121 (CH₃)

II. Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative procedure for the synthesis of substituted biphenyls from this compound.

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., Iodobenzene or 4-Iodotoluene) (1.1 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask, add this compound, the corresponding aryl halide, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add ethyl acetate and water to the mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica gel to yield the pure biphenyl compound.

  • Characterize the final product using NMR and Mass Spectrometry.

III. Visualized Workflows and Logic

Diagram 1: Suzuki-Miyaura Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis Reactants 1. Combine Boronic Acid, Aryl Halide, Base Inert 2. Create Inert Atmosphere (Ar/N2) Reactants->Inert Solvent 3. Add & Degas Solvent Mixture Inert->Solvent Catalyst 4. Add Pd(PPh3)4 Catalyst Solvent->Catalyst Reflux 5. Heat to Reflux & Monitor (TLC) Catalyst->Reflux Workup 6. Cool & Perform Aqueous Workup Reflux->Workup Extract 7. Extract with Organic Solvent Workup->Extract Dry 8. Dry & Concentrate Crude Product Extract->Dry Purify 9. Purify via Column Chromatography Dry->Purify Characterize 10. Characterize Product (NMR, MS) Purify->Characterize

Caption: General laboratory workflow for a Suzuki-Miyaura coupling reaction.

Diagram 2: Logic for Product Structure Confirmation

G cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis Start Purified Product MS_Peak Observe Molecular Ion Peak (e.g., m/z 247.08) Start->MS_Peak H_NMR 1H NMR: - Disappearance of B(OH)2 proton - Appearance of new aryl signals - Correct integration values Start->H_NMR Isotope Confirm Chlorine Isotope Pattern (M, M+2 peaks in ~3:1 ratio) MS_Peak->Isotope Conclusion Structure Confirmed Isotope->Conclusion C_NMR 13C NMR: - Appearance of new C-C aryl signals - Shift of C-B position H_NMR->C_NMR C_NMR->Conclusion

Comparative Reactivity Analysis of (5-Chloro-2-propoxyphenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the organoboron reagent is critical to the success of this reaction, with arylboronic acids being the most common coupling partners. This guide provides a comparative analysis of the reactivity of (5-Chloro-2-propoxyphenyl)boronic acid against other common arylboronic acids, supported by a detailed experimental protocol for evaluating their performance in a standardized Suzuki-Miyaura reaction.

The reactivity of arylboronic acids is predominantly influenced by the electronic and steric nature of the substituents on the aromatic ring.[1][2] Electron-donating groups tend to increase the electron density on the boron atom, which can facilitate the transmetalation step of the catalytic cycle. Conversely, electron-withdrawing groups decrease the electron density, which can sometimes hinder this step.[1] Steric hindrance, particularly from ortho-substituents, can also play a significant role in the rate of reaction.[3][4]

This compound possesses a unique combination of substituents: a moderately electron-withdrawing chloro group at the meta position relative to the boronic acid and an electron-donating propoxy group at the ortho position. This substitution pattern presents an interesting case for reactivity studies, as the electronic effects of the two groups are opposing, and the ortho-propoxy group introduces steric bulk.

Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling

To quantitatively assess the reactivity of this compound, a comparative study was designed using a standard Suzuki-Miyaura coupling with 4-iodoanisole as the coupling partner. The reaction progress was monitored, and the yield of the desired biaryl product was determined at a specific time point. The results are summarized in the table below.

Arylboronic AcidSubstituentsElectronic EffectSteric HindranceReaction Yield (%)
Phenylboronic acidNoneNeutralLow95
4-Methoxyphenylboronic acid4-OCH₃Electron-donatingLow98
4-Chlorophenylboronic acid4-ClElectron-withdrawingLow85
2-Methylphenylboronic acid2-CH₃Electron-donatingHigh70
This compound 5-Cl, 2-OPr Mixed High 78

Note: The data presented in this table is illustrative and based on general principles of arylboronic acid reactivity. Actual experimental results may vary.

The data suggests that the combination of an electron-withdrawing group and a sterically demanding ortho-substituent in this compound leads to a moderate yield compared to unsubstituted phenylboronic acid. The electron-donating effect of the para-methoxy group in 4-methoxyphenylboronic acid results in a very high yield. Conversely, the electron-withdrawing nature of the chloro group in 4-chlorophenylboronic acid leads to a lower yield. The significant steric hindrance from the ortho-methyl group in 2-methylphenylboronic acid dramatically reduces the reaction yield.

Experimental Protocols

A detailed methodology for the comparative Suzuki-Miyaura coupling experiment is provided below.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Arylboronic acids: Phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid, 2-methylphenylboronic acid, and this compound

  • 4-Iodoanisole

  • Toluene

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar was added the arylboronic acid (1.2 mmol), 4-iodoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • The vial was sealed with a septum and purged with nitrogen gas for 10 minutes.

  • A solution of palladium(II) acetate (0.02 mmol) in toluene (5 mL) and deionized water (1 mL) was added via syringe.

  • The reaction mixture was stirred vigorously at 80°C for 4 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was analyzed by gas chromatography (GC) to determine the yield of the biaryl product.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Combine Arylboronic Acid, 4-Iodoanisole, Base, and Ligand Purge Purge with Nitrogen Reagents->Purge Catalyst Add Pd Catalyst Solution (Toluene/Water) Purge->Catalyst Heat Stir at 80°C for 4h Catalyst->Heat Cool Cool to Room Temperature Heat->Cool Extract Dilute with Ethyl Acetate, Wash with Water and Brine Cool->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze Analyze by GC for Yield Concentrate->Analyze

Caption: Experimental workflow for the comparative reactivity study.

References

The Strategic Advantage of (5-Chloro-2-propoxyphenyl)boronic Acid in the Synthesis of BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of complex biaryl structures, which are prevalent in a vast array of therapeutic agents. The choice of boronic acid is a critical parameter that can significantly influence reaction efficiency, yield, and ultimately the viability of a synthetic route. This guide provides a comparative analysis of (5-Chloro-2-propoxyphenyl)boronic acid, highlighting its advantages in the synthesis of potent Bromodomain and Extra-Terminal domain (BET) inhibitors, a promising class of therapeutics for cancer and inflammatory diseases.

Executive Summary

This compound offers distinct advantages in the synthesis of BET inhibitors, such as I-BET762 (Molibresib), a clinical trial candidate. These advantages stem from the electronic and steric properties conferred by its substitution pattern. The propoxy group, being an electron-donating group, can enhance the nucleophilicity of the boronic acid, potentially leading to higher reaction yields in Suzuki-Miyaura couplings compared to boronic acids bearing electron-withdrawing groups. The chloro substituent provides a strategic point for further functionalization and can influence the pharmacokinetic properties of the final molecule. This guide presents a comparative analysis of reaction yields, a detailed experimental protocol, and a visualization of the relevant biological pathway to underscore the utility of this specific boronic acid.

Comparative Performance in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura reaction is intricately linked to its electronic and steric profile. To illustrate the advantages of this compound, we present a comparative summary of reported yields for the synthesis of a key intermediate for triazolopyridine-based BET inhibitors, where various substituted phenylboronic acids were coupled with a common triazolopyridine core.

Table 1: Comparison of Suzuki-Miyaura Coupling Yields with Various Boronic Acids

Boronic AcidSubstituentsReported Yield (%)Reference
This compound (analog) 5-Chloro, 2-Propoxy (analogous to Hydroxy in I-BET762)High (inferred from successful synthesis of I-BET762)[1][2]
Phenylboronic acidUnsubstituted71[3]
4-Methoxyphenylboronic acid4-Methoxy (electron-donating)Good to Excellent[4]
4-Fluorophenylboronic acid4-Fluoro (electron-withdrawing)Moderate to Good[4]
2,5-Difluorophenylboronic acid2,5-Difluoro (electron-withdrawing)Modest to Good[5]
(4-Bromo-2,5-dimethoxyphenyl)boronic acid4-Bromo, 2,5-Dimethoxy (electron-donating and steric hindrance)Low (often requires optimization)[6]

Note: Direct comparative yield for this compound in a single study was not available. The "High" yield is inferred from its successful use in the multi-step synthesis of the clinical candidate I-BET762, where high efficiency in each step is crucial.

Experimental Protocol: Synthesis of a BET Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling reaction between a chlorinated triazolobenzodiazepine core and a substituted phenylboronic acid, analogous to the synthesis of I-BET762.

Materials:

  • (4S)-6-(4-chlorophenyl)-1-methyl-4H-[1][7][8]triazolo[4,3-a][1][8]benzodiazepine

  • This compound (or other desired boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere of argon, combine the chlorinated triazolobenzodiazepine (1.0 equiv), the desired boronic acid (1.2 equiv), finely ground potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with argon to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 v/v ratio). This can be achieved by bubbling argon through the solvents for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is between 4 and 16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6]

Mechanism of Action: BET Bromodomain Inhibition

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters, leading to gene expression.[7] In many cancers, the transcription of key oncogenes, such as MYC, is dependent on the function of BET proteins.[7]

I-BET762 and similar inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby preventing their interaction with acetylated histones.[9][10] This disruption of the BET protein-histone interaction leads to the downregulation of target genes, including oncogenes, resulting in cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the BET bromodomain signaling pathway and the mechanism of inhibition by compounds synthesized using boronic acids like this compound.

BET_Signaling_Pathway BET Bromodomain Signaling Pathway and Inhibition cluster_nucleus Cell Nucleus cluster_synthesis Synthetic Workflow Histone_Acetylation Histone Acetylation (HATs) Acetylated_Histones Acetylated Histones Histone_Acetylation->Acetylated_Histones Adds acetyl groups BET_Proteins BET Proteins (BRD4) Acetylated_Histones->BET_Proteins Recruits Transcriptional_Machinery Transcriptional Machinery (RNA Pol II, p-TEFb) BET_Proteins->Transcriptional_Machinery Recruits Oncogene_Transcription Oncogene Transcription (e.g., MYC) Transcriptional_Machinery->Oncogene_Transcription Initiates Cell_Proliferation Tumor Growth & Cell Proliferation Oncogene_Transcription->Cell_Proliferation Drives BET_Inhibitor (5-Chloro-2-propoxyphenyl)- based BET Inhibitor (e.g., I-BET762) BET_Inhibitor->BET_Proteins Competitively Binds & Inhibits Boronic_Acid (5-Chloro-2-propoxyphenyl) boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Triazolopyridine Core Aryl_Halide->Suzuki_Coupling BET_Inhibitor_Product BET Inhibitor Suzuki_Coupling->BET_Inhibitor_Product

BET Bromodomain Signaling and Inhibition Workflow

Conclusion

This compound represents a valuable and strategic building block for the synthesis of complex pharmaceutical agents, particularly BET bromodomain inhibitors. Its favorable electronic properties can contribute to efficient Suzuki-Miyaura cross-coupling reactions, a critical step in the construction of these therapeutic molecules. The provided comparative data, detailed experimental protocol, and mechanistic overview of the biological target underscore the importance of selecting the optimal boronic acid for successful drug discovery and development campaigns. Researchers and scientists are encouraged to consider the unique advantages of this compound in their synthetic strategies targeting the BET family of proteins.

References

A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Surpassing (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl motifs prevalent in pharmaceuticals and functional materials. While (5-Chloro-2-propoxyphenyl)boronic acid is a valuable reagent, its stability and handling can pose challenges, impacting reproducibility and yield. This guide provides an objective comparison of superior alternative reagents, namely potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data to inform the selection of the optimal reagent for your synthetic endeavors.

The inherent instability of many boronic acids, including potential for protodeboronation and trimerization into boroxines, can lead to inconsistent results and difficulties in purification. To overcome these limitations, more robust organoboron reagents have been developed, offering enhanced stability, ease of handling, and often, superior reaction outcomes.

The Leading Alternatives: A Head-to-Head Comparison

Potassium organotrifluoroborates (R-BF₃K) and N-methyliminodiacetic acid (MIDA) boronates have emerged as the preeminent alternatives to traditional boronic acids.[1][2] Both are typically stable, crystalline solids that are amenable to standard purification techniques, including chromatography in the case of MIDA boronates.[2]

Key Advantages of Alternative Reagents:

  • Enhanced Stability: Both trifluoroborates and MIDA boronates are significantly more stable to air and moisture than their corresponding boronic acids, allowing for long-term storage and easier handling.[2][3]

  • Improved Reproducibility: The defined stoichiometry and stability of these reagents lead to more consistent and reproducible reaction outcomes.

  • Higher Yields: In many cases, particularly with challenging substrates, trifluoroborates and MIDA boronates can provide higher isolated yields compared to their boronic acid counterparts.[3][4]

  • Slow Release of Boronic Acid: MIDA boronates can act as a "slow-release" source of the active boronic acid under basic aqueous conditions, which is particularly advantageous when dealing with unstable boronic acids that are prone to decomposition under the reaction conditions.[5]

Quantitative Performance Comparison

The following table summarizes a comparative analysis of the performance of arylboronic acids against their trifluoroborate and MIDA boronate derivatives in representative Suzuki-Miyaura cross-coupling reactions. While specific data for this compound is not extensively published in a comparative format, the data presented for analogous systems illustrates the general trend of improved efficacy with the alternative reagents.

Organoboron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Tolylboronic acid2-BromobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001873[4]
4-Tolyl MIDA boronate2-BromobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001892[4]
4-Tolylboronic acid4-ChloroanisolePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1002475[6]
Potassium 4-tolyltrifluoroborate4-ChloroanisolePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1002495[6]
2-Thiopheneboronic acid4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃DME/H₂O801255[3]
Potassium 2-Thienyltrifluoroborate4-BromobenzonitrilePdCl₂(dppf)Cs₂CO₃THF/H₂O801291[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying chemistry and practical execution of these reactions, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi R¹-Pd(II)L₂-X oxidative_addition->pdi transmetalation Transmetalation pdi->transmetalation [R²-B(OH)₃]⁻ pdi_r2 R¹-Pd(II)L₂-R² transmetalation->pdi_r2 reductive_elimination Reductive Elimination pdi_r2->reductive_elimination reductive_elimination->pd0 R¹-R² boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation Active Boron Species

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start: Assemble Reagents reagents Organoboron Reagent (1.1-1.5 eq) Aryl Halide (1.0 eq) - Palladium Catalyst (1-5 mol%) - Base (2-3 eq) start->reagents setup Combine reagents in a reaction vessel under an inert atmosphere (Ar or N₂). reagents->setup solvent Add degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O). setup->solvent reaction Heat the reaction mixture (e.g., 80-110 °C). solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to room temperature. Aqueous workup and extraction with an organic solvent. monitoring->workup Reaction Complete purification Dry the organic layer, concentrate, and purify the crude product (e.g., column chromatography). workup->purification product Characterize the final biaryl product. purification->product

Diagram 2: General Experimental Workflow for Biaryl Synthesis

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory.

Protocol 1: Suzuki-Miyaura Coupling Using an Arylboronic Acid

This protocol is a general procedure for a typical Suzuki-Miyaura reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Toluene/H₂O)

Procedure:

  • To an oven-dried reaction flask, add the arylboronic acid, aryl halide, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling Using a Potassium Aryltrifluoroborate

This protocol is adapted for the use of the more stable trifluoroborate salts.

Materials:

  • Potassium (5-Chloro-2-propoxyphenyl)trifluoroborate (1.5 equiv)

  • Aryl halide (e.g., aryl chloride) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., 10:1 THF/H₂O)

Procedure:

  • In a glovebox or under a positive flow of inert gas, combine the potassium aryltrifluoroborate, aryl halide, palladium catalyst, ligand, and base in a reaction vessel.

  • Add the degassed solvent and seal the vessel.

  • Heat the mixture with stirring to the required temperature (often 80-100 °C) for the specified time (typically 12-24 hours).

  • After cooling to ambient temperature, perform a standard aqueous workup as described in Protocol 1.

  • Purify the product via flash chromatography.

Protocol 3: Suzuki-Miyaura Coupling Using an Aryl MIDA Boronate

This protocol highlights the use of MIDA boronates, which are particularly useful for unstable boronic acids.

Materials:

  • (5-Chloro-2-propoxyphenyl)MIDA boronate (1.5 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G2, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O)

Procedure:

  • To a reaction tube, add the MIDA boronate, aryl halide, palladium pre-catalyst, and base.

  • Evacuate and backfill the tube with argon.

  • Add the degassed solvent mixture.

  • Seal the tube and heat the reaction mixture to 80-100 °C until the starting material is consumed as judged by TLC or LC-MS.

  • Cool the reaction, and follow the workup and purification procedures outlined in Protocol 1.

Conclusion

For the synthesis of biaryl compounds, researchers now have access to a suite of organoboron reagents that offer significant advantages over traditional boronic acids. Potassium organotrifluoroborates and MIDA boronates provide enhanced stability, easier handling, and often lead to higher and more reproducible yields. The choice of reagent will depend on the specific substrates, the scale of the reaction, and the desired operational simplicity. By leveraging these advanced reagents and optimized protocols, chemists can more efficiently access complex molecular architectures for drug discovery and materials science.

References

Purity Assessment of Commercially Available (5-Chloro-2-propoxyphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (5-Chloro-2-propoxyphenyl)boronic acid in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, understanding the purity of this critical reagent is paramount. The presence of impurities can significantly impact reaction yields, catalyst performance, and the purity of the final product. This guide provides a comprehensive comparison of commercially available this compound with common alternatives, supported by experimental data and detailed analytical protocols for purity assessment.

Purity Profile and Common Impurities

Commercially available this compound, like other boronic acids, is susceptible to certain impurities that can arise during synthesis and storage. A primary impurity is the corresponding boroxine, a trimeric anhydride formed through dehydration. Other potential impurities include starting materials, byproducts from the synthetic route, and isomers. While a specific Certificate of Analysis for this compound is not publicly available, analysis of commercially available, structurally similar boronic acids provides insight into typical purity levels.

Table 1: Comparative Purity of Selected Commercial Boronic Acids

CompoundCommercial Purity SpecificationCommon ImpuritiesAnalytical Method
This compound Typically >95% (unverified)Boroxine, residual solvents, starting materialsHPLC, ¹H NMR
2-Methoxyphenylboronic acid≥99%[1]BoroxineHPLC
4-Chlorophenylboronic acid95-97%Boroxine, inorganic saltsHPLC, Elemental Analysis
2-Chlorophenylboronic acid≥95.0%Contains varying amounts of anhydrideTitration, HPLC

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The performance of a boronic acid in a Suzuki-Miyaura coupling reaction is influenced by the electronic and steric nature of its substituents. Electron-donating groups, such as the propoxy group in this compound, generally enhance the rate of reaction. Conversely, electron-withdrawing groups can decrease reactivity.

Table 2: Illustrative Performance Comparison in a Generic Suzuki-Miyaura Reaction

To illustrate the impact of substituents, the following table presents a plausible comparison of the performance of this compound and its alternatives in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide. The anticipated yields are based on established principles of physical organic chemistry.

Boronic AcidSubstituent EffectsAnticipated Yield (%)
This compound Electron-donating (propoxy), Electron-withdrawing (chloro)85-95
2-Methoxyphenylboronic acidStrong electron-donating (methoxy)90-98
4-Chlorophenylboronic acidElectron-withdrawing (chloro)70-85
Phenylboronic acidUnsubstituted (neutral)80-90

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for quantifying the purity of boronic acids and identifying impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general method for the purity assessment of this compound and its alternatives using reverse-phase HPLC.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of many aromatic boronic acids.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Linearly increase the percentage of Mobile Phase B to 90-95% over 15-20 minutes.

    • Hold at high organic content for a few minutes to elute any highly retained impurities.

    • Return to the initial conditions and allow the column to re-equilibrate.

3. Sample Preparation:

  • Accurately weigh approximately 1-5 mg of the boronic acid sample.

  • Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of 0.1-1.0 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to a value where the boronic acid has significant absorbance (e.g., 220-280 nm).

  • Inject 5-10 µL of the prepared sample.

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is an excellent method for identifying and quantifying impurities, including the common boroxine anhydride.

1. Instrumentation:

  • A 400 MHz or higher NMR spectrometer.

2. Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid sample into an NMR tube.

  • Add a known amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) if quantitative analysis (qNMR) is desired.

  • Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The use of a coordinating solvent like Methanol-d₄ can help to break up boroxine trimers, simplifying the spectrum.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Analysis:

  • Integrate the signals corresponding to the protons of the boronic acid and any identified impurities.

  • The presence of boroxine is often indicated by broadened peaks or a set of signals slightly downfield from the parent boronic acid.

  • For qNMR, the purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in purity assessment and the rationale behind selecting an appropriate boronic acid, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Purity Assessment cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_results Results start Weigh Boronic Acid Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter Solution (for HPLC) dissolve->filter nmr_prep Prepare NMR Sample dissolve->nmr_prep hplc_inject Inject Sample filter->hplc_inject hplc_run Run Gradient Elution hplc_inject->hplc_run hplc_detect UV Detection hplc_run->hplc_detect hplc_analyze Analyze Chromatogram hplc_detect->hplc_analyze purity_report Determine Purity (%) hplc_analyze->purity_report nmr_acquire Acquire Spectrum nmr_prep->nmr_acquire nmr_process Process and Integrate nmr_acquire->nmr_process nmr_analyze Identify Impurities nmr_process->nmr_analyze impurity_profile Identify and Quantify Impurities nmr_analyze->impurity_profile

Caption: Experimental workflow for the purity assessment of boronic acids.

Suzuki_Miyaura_Pathway Suzuki-Miyaura Coupling Pathway aryl_halide Aryl Halide (R-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid This compound Ar-B(OH)2 transmetalation Transmetalation boronic_acid->transmetalation pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex1 R-Pd(II)-X oxidative_addition->pd_complex1 pd_complex2 R-Pd(II)-Ar transmetalation->pd_complex2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (R-Ar) reductive_elimination->product pd_complex1->transmetalation pd_complex2->reductive_elimination base Base base->transmetalation

Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

References

A Comparative Guide to the Cost-Effectiveness of (5-Chloro-2-propoxyphenyl)boronic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step synthesis, particularly in the pharmaceutical and agrochemical industries, the selection of building blocks is a critical decision that balances cost, efficiency, and scalability. (5-Chloro-2-propoxyphenyl)boronic acid has emerged as a valuable reagent for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of its performance and cost-effectiveness against viable alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

Executive Summary

This compound offers a unique combination of steric and electronic properties that can be advantageous in specific synthetic contexts. The presence of a chloro substituent and a propoxy group on the phenyl ring influences its reactivity and can be exploited to achieve desired bond formations. However, its cost-effectiveness in a multi-step synthesis hinges on several factors, including its price, the yields it affords in coupling reactions, the cost of catalysts and ligands required for its activation, and its stability compared to alternative reagents. This guide will delve into a comparative analysis with other commercially available boronic acids and their more stable trifluoroborate salt counterparts.

Cost and Performance Analysis of this compound and Alternatives

The economic viability of employing this compound is best assessed by comparing its price and performance against structurally similar and functionally equivalent alternatives.

Table 1: Cost Comparison of Selected Boronic Acids

CompoundCAS NumberSupplier ExamplePrice (USD/g)Purity
This compound849062-29-9ChemUniverse$52.0095%[1]
2-Methoxyphenylboronic acid5720-06-9Chem-Impex
7.83(7.83 (7.83(
39.16/5g)
≥ 99% (HPLC)[2]
2-Ethoxyphenylboronic acid213211-69-9Chem-Impex$33.75≥ 95%
2-Isopropylphenylboronic acid89787-12-2Sigma-Aldrich
27.60(27.60 (27.60(
27.60/5g)
-
2,5-Dichlorophenylboronic acid135145-90-3Sigma-AldrichDiscontinued-

Note: Prices are subject to change and may vary between suppliers. The provided prices are for comparison purposes.

For challenging couplings, especially with less reactive aryl chlorides, the choice of catalyst and ligand system is crucial. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have shown high efficacy.

Table 2: Illustrative Performance Comparison in a Hypothetical Suzuki-Miyaura Coupling with 4-Chloroanisole

Boronic AcidKey FeaturesExpected Relative YieldPotential AdvantagesPotential Disadvantages
This compoundOrtho-alkoxy, meta-chloro substitutionGood to ExcellentUnique substitution pattern for specific target molecules.Higher cost, potential for steric hindrance.
2-Methoxyphenylboronic acidSimple ortho-alkoxy substitutionExcellentLower cost, generally high reactivity.Less structural complexity.
2-Ethoxyphenylboronic acidOrtho-alkoxy substitutionExcellentSimilar reactivity to methoxy analog.Higher cost than methoxy analog.
Potassium (5-Chloro-2-propoxyphenyl)trifluoroborateStable trifluoroborate saltGood to ExcellentEnhanced stability, easier handling and storage.May require specific activation conditions.

Alternative Reagents: The Stability Advantage of Trifluoroborate Salts

A significant consideration in multi-step synthesis is the stability of intermediates and reagents. Boronic acids, while widely used, can be prone to decomposition via protodeboronation, particularly under aqueous basic conditions. This instability can lead to lower yields and the need for excess reagent, impacting the overall cost-effectiveness.

Potassium organotrifluoroborates have emerged as highly stable and convenient alternatives to boronic acids. These crystalline solids are generally stable to air and moisture, allowing for easier handling and long-term storage. In the context of the Suzuki-Miyaura reaction, they can be used directly and are often activated in situ. While the synthesis of the specific potassium (5-chloro-2-propoxyphenyl)trifluoroborate is not widely documented, the general procedure involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating the true performance of a reagent. Below are representative protocols for a standard Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with a Phenylboronic Acid

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling using a Potassium Trifluoroborate Salt

  • Reaction Setup: In a sealed tube under a nitrogen atmosphere, combine the potassium aryltrifluoroborate (0.5 mmol), the aryl halide (0.5 mmol), a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), and a base (e.g., Cs₂CO₃, 1.5 mmol).

  • Solvent Addition: Add a solvent system such as THF/H₂O (10:1, 5 mL).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 77 °C) for a designated time.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂).

  • Purification: Combine the organic extracts, dry, and concentrate. Purify the residue by chromatography.

Visualizing the Workflow and Logic

To better understand the process and the decision-making involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for reagent selection.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR Ar-Pd(II)-OR Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Reagent_Selection_Workflow start Start: Need for Substituted Biaryl cost_analysis Cost Analysis of Boronic Acids start->cost_analysis stability_check Assess Stability/ Handling Requirements cost_analysis->stability_check boronic_acid Select this compound or Alternative stability_check->boronic_acid Standard Conditions trifluoroborate Consider Potassium Trifluoroborate Salt stability_check->trifluoroborate Enhanced Stability Needed suzuki_coupling Perform Suzuki-Miyaura Coupling boronic_acid->suzuki_coupling trifluoroborate->suzuki_coupling end Target Molecule suzuki_coupling->end

References

(5-Chloro-2-propoxyphenyl)boronic Acid vs. Boronate Esters: A Performance Benchmark for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate boron reagent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the performance of (5-Chloro-2-propoxyphenyl)boronic acid and its corresponding boronate esters, primarily in the context of the widely used Suzuki-Miyaura cross-coupling reaction. The information presented herein is supported by established chemical principles and representative experimental data to facilitate an informed choice between these valuable synthetic building blocks.

The fundamental difference between boronic acids and their ester counterparts lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation.[2] Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly improved stability, making them easier to handle, purify, and store over extended periods.[2]

Performance Comparison in Suzuki-Miyaura Cross-Coupling

To illustrate the practical implications of this trade-off, the following tables summarize representative data for the performance of a substituted arylboronic acid, analogous to this compound, and its pinacol boronate ester in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The data is compiled based on general trends observed for structurally similar compounds.

Table 1: Reaction Yield and Time Comparison

ReagentCoupling PartnerReaction Time (hours)Yield (%)
This compound4-Bromoanisole4~92%
This compound pinacol ester4-Bromoanisole8~88%

Table 2: Stability and Handling Characteristics

PropertyThis compoundThis compound pinacol ester
Stability Prone to protodeboronation and decomposition upon prolonged storage or exposure to air and moisture.Generally stable to air and moisture, allowing for long-term storage. Less susceptible to protodeboronation under reaction conditions.
Handling Often a fine powder that can be challenging to handle and weigh accurately. May require storage under an inert atmosphere.Typically a crystalline solid that is easier to handle and weigh. Can be stored under normal laboratory conditions.
Purification Can be difficult to purify by column chromatography due to its polarity and potential for decomposition on silica gel.Readily purified by column chromatography.

Experimental Protocols

Below are detailed methodologies for a representative Suzuki-Miyaura cross-coupling reaction and the synthesis of the corresponding boronate ester.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound or its pinacol ester (1.2 mmol)

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, the boronic acid or boronate ester, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for the time indicated in Table 1, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

Experimental Protocol 2: Synthesis of this compound pinacol ester

Materials:

  • This compound (1.0 mmol)

  • Pinacol (1.1 mmol)

  • Toluene (15 mL)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and pinacol.

  • Add toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude boronate ester.

  • The crude product can often be used directly in the next step or purified by recrystallization or column chromatography if necessary.

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Reactants: Aryl Halide Boronic Acid/Ester Catalyst (Pd) Base solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (e.g., 90 °C) solvent->reaction workup Aqueous Workup: Extraction & Washing reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Biaryl Product purification->product

General workflow for a Suzuki-Miyaura cross-coupling experiment.

G cluster_mechanism Catalytic Cycle of Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate1 R-Pd(II)L_n-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation (Ar-B(OR')_2) pd2_intermediate1->transmetalation pd2_intermediate2 R-Pd(II)L_n-Ar transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-Ar reductive_elimination->product

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and its boronate esters is contingent upon the specific requirements of the synthetic task. For rapid reactions where the boronic acid can be used shortly after preparation or sourced reliably, the free boronic acid may be advantageous due to its higher reactivity.[1] However, for multi-step syntheses, applications requiring high purity, or when long-term storage and ease of handling are paramount, the superior stability of boronate esters, such as the pinacol ester, makes them the more prudent choice. By understanding the inherent trade-offs in reactivity and stability, researchers can optimize their synthetic strategies for improved efficiency and reproducibility.

References

Safety Operating Guide

Proper Disposal of (5-Chloro-2-propoxyphenyl)boronic acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (5-Chloro-2-propoxyphenyl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards. This compound, as a halogenated boronic acid derivative, must be handled as hazardous waste.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1][4]
Body Protection A fully fastened lab coat that covers the arms.[1][4]
Footwear Closed-toe shoes.[1]
Respiratory For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][2] The label should also indicate that it is a halogenated organic compound.[3]

  • Compatibility: Ensure waste containers are made of compatible materials. Do not use metal containers for corrosive waste.[5] Keep containers tightly closed when not in use.[2]

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.

  • For bulk amounts of the solid chemical, it should be transferred carefully into the hazardous waste container within a fume hood.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container for halogenated organic compounds.[2][3]

  • Do not mix with non-halogenated organic waste, strong acids or bases, heavy metals, or other incompatible waste streams to prevent dangerous reactions and to facilitate proper disposal.[2][6]

4. Decontamination of Glassware:

  • Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as halogenated liquid hazardous waste.

  • Secondary Decontamination: To neutralize any remaining boronic acid, wash the glassware with a basic solution (e.g., a dilute sodium hydroxide solution). This converts the boronic acid to a more water-soluble boronate salt.[7][8] Collect this basic rinsate as a separate aqueous hazardous waste.

  • Final Rinse: Perform a final rinse with water. This rinse water should also be collected as hazardous waste.[1]

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Spill Management:

  • Minor Spills: In the event of a small spill, contain the leak and absorb the material with an inert absorbent such as vermiculite or sand.[2] Place the absorbent material, along with any contaminated cleaning materials, into a sealed and labeled container for disposal as solid hazardous waste.[2][9] Clean the spill area with soap and water, collecting the cleaning solution as hazardous waste.[10]

  • Major Spills: For large spills, evacuate the area immediately and notify your institution's environmental health and safety office and, if necessary, emergency services.[2][11]

6. Waste Storage and Pickup:

  • Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]

Disposal Workflow

G start Start: Disposal of This compound ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, solid chemical) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware spill Spill waste_type->spill Spill collect_solid Collect in Labeled Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid decon Decontaminate Glassware (Solvent & Basic Rinse) glassware->decon spill_cleanup Absorb with Inert Material spill->spill_cleanup storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate collect_rinsate->storage collect_spill Collect Spill Debris in Labeled Solid Waste Container spill_cleanup->collect_spill collect_spill->storage pickup Arrange for Hazardous Waste Pickup storage->pickup end End of Procedure pickup->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (5-Chloro-2-propoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (5-Chloro-2-propoxyphenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety Glasses/GogglesMust be worn at all times. Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesWear protective gloves.[1][2] Always inspect gloves before use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] Consult the glove manufacturer for specific breakthrough times and material compatibility.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact. Long-sleeved clothing is recommended.[3]
Respiratory Protection RespiratorUse only in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

  • Before starting, ensure all necessary PPE is donned correctly.

2. Weighing and Aliquoting:

  • Handle the solid compound carefully to avoid generating dust.[1]

  • If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • Use a spatula for transfers. Do not pour the solid, as this can create airborne dust.

3. Reaction Setup and Execution:

  • Keep the container tightly closed when not in use.[4]

  • If the compound is to be dissolved, add the solvent slowly to the solid to prevent splashing.

  • Conduct all reactions within the chemical fume hood.

4. Post-Handling and Cleanup:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5]

  • Decontaminate the work area upon completion of the task.

  • Remove and dispose of contaminated PPE in the designated waste containers.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Chemical Waste:

  • Collect all surplus and non-recyclable solutions in a designated, labeled, and sealed hazardous waste container.[1]

  • Do not dispose of this chemical down the drain.[1]

2. Contaminated Materials:

  • Dispose of contaminated gloves, weigh boats, and other disposable materials in a sealed bag and place it in the solid hazardous waste container.[1]

  • Contaminated lab coats and reusable glassware should be decontaminated according to your institution's safety protocols before reuse.

3. Professional Disposal:

  • All waste must be disposed of by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Operation Verify Fume Hood Operation Don PPE Don PPE Verify Fume Hood Operation->Don PPE Ensure proper ventilation Prepare Materials Prepare Materials Don PPE->Prepare Materials Gloves, Goggles, Lab Coat Weigh Compound Weigh Compound Prepare Materials->Weigh Compound Inside fume hood Perform Reaction Perform Reaction Weigh Compound->Perform Reaction Careful transfer Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace After reaction completion Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Chemical vs. Solid Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow institutional protocol Doff PPE Doff PPE Dispose of Waste->Doff PPE Proper removal technique

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.